molecular formula C12H15ClN4O2S B1223084 DU717 CAS No. 59943-31-6

DU717

货号: B1223084
CAS 编号: 59943-31-6
分子量: 314.79 g/mol
InChI 键: JPZVJONKWYICFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure

属性

IUPAC Name

7-chloro-3-(4-methylpiperazin-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)20(18,19)15-12/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZVJONKWYICFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208653
Record name DU 717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59943-31-6
Record name DU 717
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059943316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC292806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DU 717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DU-717
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JWN444UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-depth Technical Guide: The In Vitro Biological Activity of DU717

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "DU717" is not referenced in the currently available scientific literature. The following guide is a structured template outlining the necessary components for a comprehensive whitepaper on the in-pre-clinical in vitro biological activity of a novel compound. This framework can be populated with specific experimental data once it becomes available for this compound.

Executive Summary

This document provides a detailed overview of the in vitro biological activity of the novel compound this compound. It encompasses a summary of its potency, selectivity, and mechanism of action as determined through a series of robust cell-based and biochemical assays. The information presented herein is intended to guide further preclinical and clinical development of this compound as a potential therapeutic agent.

Introduction

This section would typically introduce this compound, its chemical class, the rationale for its development, and the therapeutic target or pathway it is designed to modulate. It would also state the objectives of the in vitro studies described in this guide.

Quantitative Analysis of In Vitro Biological Activity

A comprehensive understanding of a compound's activity requires rigorous quantitative assessment. The following tables would be populated with experimental data for this compound.

Table 1: Cellular Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
Data Not AvailableData Not AvailableData Not Availablee.g., CellTiter-Glo
Data Not AvailableData Not AvailableData Not Availablee.g., CyQUANT
Data Not AvailableData Not AvailableData Not Availablee.g., MTT

Table 2: Biochemical Activity of this compound Against Target Kinase(s)

Kinase TargetIC50 (nM)Assay Type
Data Not AvailableData Not Availablee.g., LanthaScreen
Data Not AvailableData Not Availablee.g., HTRF
Data Not AvailableData Not Availablee.g., Caliper Mobility Shift

Table 3: Selectivity Profile of this compound

Off-Target Kinase% Inhibition at 1 µM
Data Not AvailableData Not Available
Data Not AvailableData Not Available
Data Not AvailableData Not Available

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of scientific findings.

Cell Proliferation Assays

This section would detail the specific protocols used to determine the anti-proliferative activity of this compound. For example:

  • Cell Lines and Culture Conditions: A description of the cell lines used, their origin, and the specific media and conditions for their propagation.

  • Compound Preparation: Instructions on how this compound was dissolved, diluted, and stored.

  • Assay Procedure: A step-by-step description of the cell seeding density, compound treatment duration, and the specific reagents and instrumentation used for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega).

  • Data Analysis: Explanation of how raw data was processed to calculate IC50 values, including the software and statistical models used.

Biochemical Kinase Assays

This section would describe the in vitro assays used to quantify the direct inhibitory activity of this compound against its putative molecular target(s).

  • Reagents: Details of the recombinant enzymes, substrates, ATP, and buffer components.

  • Assay Principle: An explanation of the technology used (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

  • Procedure: A step-by-step protocol for the kinase reaction, including incubation times and temperatures.

  • Data Analysis: Description of how the raw signal was converted into percentage of inhibition and subsequently into IC50 values.

Signaling Pathway Analysis and Visualization

Understanding how a compound affects cellular signaling pathways is key to elucidating its mechanism of action.

Putative Signaling Pathway of this compound

Based on its intended target, this section would describe the signaling cascade that this compound is expected to modulate. For instance, if this compound is a MEK inhibitor, the MAPK/ERK pathway would be detailed.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Target Validation

To confirm that this compound engages its intended target within the cell, a target validation workflow is necessary. A common method is to assess the phosphorylation status of downstream substrates.

Western_Blot_Workflow step1 1. Cell Treatment - Treat cells with this compound - Include vehicle control step2 2. Protein Extraction - Lyse cells to extract total protein step1->step2 step3 3. SDS-PAGE & Transfer - Separate proteins by size - Transfer to membrane step2->step3 step4 4. Antibody Incubation - Primary Ab (e.g., p-ERK) - Secondary Ab step3->step4 step5 5. Detection & Analysis - Chemiluminescence imaging - Quantify band intensity step4->step5

Caption: Standard workflow for Western blot analysis of pathway modulation.

Conclusion

This section would summarize the key in vitro findings for this compound, highlighting its potency, selectivity, and mechanism of action. It would also provide a forward-looking statement on the next steps in the preclinical development of the compound.

In-Depth Technical Guide: DU-717 and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

DU-717, chemically identified as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, is a notable antihypertensive agent belonging to the benzothiadiazine class. Unlike many of its counterparts, such as hydrochlorothiazide (B1673439), DU-717 exhibits a unique pharmacological profile characterized by a sustained hypotensive effect without concurrent diuretic or hyperglycemic actions. This distinction suggests a mechanism of action divergent from typical thiazide diuretics, making it a molecule of significant interest for the development of novel cardiovascular therapies. This guide provides a detailed examination of DU-717, its known experimental data, and the broader context of its structural class, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Core Compound Profile: DU-717

DU-717 is a synthetic derivative of 1,2,4-benzothiadiazine 1,1-dioxide. Its chemical structure is distinguished by a chloro-substituent at the 7th position and a methylpiperazinyl group at the 3rd position of the benzothiadiazine core.

Identifier Value
IUPAC Name 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide
Synonyms DU-717, DU 717
CAS Number 59943-31-6
Molecular Formula C₁₂H₁₅ClN₄O₂S
Molecular Weight 314.8 g/mol
Class Benzothiadiazine; Antihypertensive Agent

Pharmacological Data and Experimental Protocols

The primary pharmacological activity of DU-717 is its ability to lower blood pressure. Key preclinical studies have been conducted in spontaneously hypertensive rats (SHR), a standard model for human essential hypertension.

In Vivo Antihypertensive Efficacy

Pharmacological investigations have demonstrated that DU-717 possesses potent and long-lasting antihypertensive effects when administered orally to spontaneously hypertensive rats. A notable study highlighted that this compound exerts its effect in a manner similar to hydrochlorothiazide but is devoid of the diuretic and hyperglycemic side effects commonly associated with thiazide diuretics.

Table 1: Antihypertensive Effect of DU-717 in Spontaneously Hypertensive Rats (SHR)

Dose (Oral) Animal Model Observed Effect Key Finding
10 mg/kgSHRSustained reduction in blood pressureEffective antihypertensive dose
100 mg/kg/daySHRSPEEG recording studiesCNS penetration and activity
Experimental Protocols

Protocol 1: Determination of DU-717 in Plasma

A gas chromatographic method has been established for the quantitative analysis of DU-717 in plasma samples. This method is crucial for pharmacokinetic studies.

  • Instrumentation: Gas chromatograph equipped with an electron-capture detector.

  • Sample Preparation: Extraction of DU-717 from plasma using an appropriate organic solvent.

  • Concentration Range: The method is accurate for concentrations ranging from 10 to 150 ng/mL.

  • Limit of Detection: The minimum detectable concentration is 1 ng/mL.

  • Precision: The relative standard deviation is 6.2%.

Protocol 2: In Vivo Antihypertensive Study in Rats

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or Stroke-Prone Spontaneously Hypertensive Rats (SHRSP).

  • Drug Administration: Single oral administration of DU-717 (e.g., 10 mg/kg).

  • Blood Pressure Measurement: Monitoring of systolic and diastolic blood pressure at various time points post-administration using tail-cuff plethysmography or telemetry.

  • Data Analysis: Comparison of blood pressure readings between DU-717 treated groups and vehicle-treated control groups.

Mechanism of Action and Signaling Pathways

The exact molecular mechanism of DU-717's antihypertensive action remains to be fully elucidated. However, its distinction from diuretic benzothiadiazines provides critical clues. While typical thiazides act by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, DU-717's non-diuretic nature implies a different target.

The antihypertensive effect of some benzothiadiazines may be mediated through direct vasodilation. This can occur via several potential pathways, including the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells or the inhibition of carbonic anhydrases in vascular tissue.

Below is a logical workflow diagram illustrating the investigative path to determine DU-717's mechanism of action, starting from its known properties.

G cluster_0 Known Properties of DU-717 cluster_1 Hypothesized Mechanisms cluster_2 Potential Molecular Targets A Antihypertensive Effect D Direct Vasodilation A->D E Sympatholytic Activity A->E F Renin-Angiotensin System Modulation A->F B Non-Diuretic B->D Supports non-renal mechanism C Non-Hyperglycemic G KCa Channels in Vascular Smooth Muscle D->G H Carbonic Anhydrase in Vasculature D->H I Adrenergic Receptors E->I J ACE or AT1 Receptors F->J

Introduction to DU-717 and the Benzothiadiazine Class

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on DU-717: Literature and Patent Review

DU-717, chemically known as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, was initially investigated as an antihypertensive agent in the late 1970s. It belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class of heterocyclic compounds. This class of molecules is well-established for its diuretic and antihypertensive properties.[1][2] While contemporary scientific literature and patents specifically detailing DU-717 are scarce, a comprehensive understanding can be built by examining the foundational research and the well-documented pharmacology of the broader benzothiadiazine class.

Quantitative Data

Specific quantitative pharmacological data for DU-717 is not available in recently published literature. To provide a relevant frame of reference for researchers, the following table summarizes key pharmacokinetic and pharmacodynamic parameters for Hydrochlorothiazide, a widely prescribed antihypertensive and diuretic agent from the same chemical class.

Table 1: Pharmacological Data for the Representative Benzothiadiazine, Hydrochlorothiazide

ParameterValue
Mechanism of Action Thiazide diuretic; potent inhibitor of the Na+/Cl- symporter in the distal convoluted tubule.[2]
Oral Bioavailability 60-80%
Protein Binding 40-68%
Metabolism Not metabolized
Half-life 6-15 hours
Excretion Primarily renal (unchanged drug)

Mechanism of Action: Antihypertensive and Diuretic Effects

The primary therapeutic effect of antihypertensive benzothiadiazines, including the intended action of DU-717, is achieved through their diuretic properties.[2] These compounds target the nephrons in the kidneys to increase the excretion of sodium (natriuresis) and water, leading to a reduction in extracellular fluid and plasma volume. This decrease in blood volume subsequently lowers blood pressure.[2]

Signaling Pathway

The molecular mechanism of action for thiazide and thiazide-like diuretics, which is the expected pathway for DU-717, is centered on the inhibition of the sodium-chloride symporter located on the apical membrane of the epithelial cells in the distal convoluted tubule of the kidney. The following diagram illustrates this signaling pathway.

Thiazide_Mechanism_of_Action Mechanism of Action of Benzothiadiazine Diuretics cluster_Tubular_Lumen Tubular Lumen cluster_DCT_Cell Distal Convoluted Tubule Cell cluster_Interstitial_Fluid Interstitial Fluid / Blood Na_ion Na+ NCC { Na+/Cl- Symporter | (NCC)} Na_ion->NCC:f0 Cl_ion Cl- Cl_ion->NCC:f0 NaK_ATPase { Na+/K+ ATPase} NCC:f0->NaK_ATPase:f0 Na+ ClC { Cl- Channel} NCC:f0->ClC:f0 Cl- Kir { K+ Channel} NaK_ATPase:f0->Kir:f0 K+ Na_blood Na+ NaK_ATPase:f0->Na_blood 3 Na+ K_blood K+ Kir:f0->K_blood K+ Interstitial_Fluid Interstitial_Fluid ClC:f0->Interstitial_Fluid Cl- K_blood->NaK_ATPase:f0 2 K+ DU717 DU-717 This compound->NCC:f0 Inhibition

Caption: Inhibition of the Na+/Cl- symporter by DU-717 in the distal convoluted tubule.

Experimental Protocols

While the full experimental details from the original pharmacological studies on DU-717 are not readily accessible in modern databases, a key analytical method for its quantification in biological matrices was published.

Determination of DU-717 in Plasma

A gas chromatographic (GC) method equipped with an electron-capture detector (ECD) was developed for the precise and sensitive measurement of DU-717 in plasma. This technique is suitable for quantifying the low concentrations of the drug expected in pharmacokinetic studies.

Experimental Workflow:

The procedural flow for the analysis of DU-717 in plasma samples using gas chromatography is outlined in the diagram below.

Gas_Chromatography_Workflow Workflow for DU-717 Plasma Concentration Analysis start Start: Collection of Plasma Sample extraction Liquid-Liquid Extraction of DU-717 from Plasma start->extraction concentration Evaporation of Solvent and Reconstitution of Extract extraction->concentration injection Injection of Sample into Gas Chromatograph concentration->injection separation Chromatographic Separation on a Packed or Capillary Column injection->separation detection Detection by Electron Capture Detector (ECD) separation->detection quantification Data Analysis and Quantification against a Standard Curve detection->quantification end End: Determination of DU-717 Concentration quantification->end

Caption: Step-by-step workflow for the quantification of DU-717 in plasma via GC-ECD.

Patents

A thorough search of modern patent databases does not reveal recent patent filings specifically for DU-717 for use as an antihypertensive agent. The intellectual property landscape for this molecule appears to be confined to historical filings from the period of its initial development.

Evolution of Benzothiadiazine Research

It is important to note that while the therapeutic focus for early benzothiadiazines like DU-717 was on their cardiovascular and diuretic effects, the versatility of the benzothiadiazine scaffold has led to the exploration of this chemical class for a variety of other medical applications. More recent research on structurally analogous benzothiadiazines has delved into their potential as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, investigating their utility as cognitive enhancers. This evolution in research demonstrates a significant shift in the perceived therapeutic potential of the benzothiadiazine core structure over the past several decades.

Disclaimer: This technical guide is intended for an audience of researchers, scientists, and drug development professionals and is for informational purposes only. The information herein is compiled from publicly accessible scientific resources and should not be considered as a substitute for a comprehensive, independent literature review.

References

DU-717: Unraveling the Target and Mechanism of an Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the public domain regarding the specific molecular target and mechanism of action of DU-717, a compound identified as an antihypertensive agent. While its chemical formula, C12H15ClN4O2S, is known, detailed information on its biological activity, essential for a complete understanding of its therapeutic potential, remains elusive. This technical guide aims to synthesize the limited accessible information and highlight the areas where further research is critically needed.

Current Understanding of DU-717

Based on available data, DU-717 is categorized as an antihypertensive agent. This classification suggests that the compound elicits a physiological response that leads to the lowering of blood pressure. However, the precise biological pathways and molecular interactions through which DU-717 achieves this effect are not documented in the public scientific literature.

Table 1: Summary of Known Information for DU-717

ParameterInformation
Compound Name DU-717
Therapeutic Class Antihypertensive Agent
Chemical Formula C12H15ClN4O2S
Molecular Target Not Publicly Identified
Mechanism of Action Not Publicly Elucidated
Quantitative Data No Publicly Available Binding or Cellular Assay Data
Preclinical Studies Mention of use in spontaneously hypertensive rats, but detailed studies are not publicly accessible.

Postulated Experimental Workflow for Target Identification

In the absence of specific data for DU-717, a generalized workflow for the identification and validation of a novel antihypertensive agent's target is presented. This theoretical framework outlines the logical progression of experiments that would be necessary to elucidate the mechanism of action of a compound like DU-717.

experimental_workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_mechanism Phase 3: Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., Blood Pressure Reduction in SHRs) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies Potential Binders yeast_three_hybrid Yeast Three-Hybrid Screening phenotypic_screening->yeast_three_hybrid Identifies Interacting Proteins computational_prediction In Silico Target Prediction phenotypic_screening->computational_prediction Predicts Likely Targets binding_assays Biochemical Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays yeast_three_hybrid->binding_assays computational_prediction->binding_assays cellular_assays Cellular Target Engagement Assays (e.g., CETSA, FRET) binding_assays->cellular_assays Confirms Cellular Interaction genetic_validation Genetic Validation (e.g., CRISPR/Cas9, siRNA) cellular_assays->genetic_validation Validates Target Necessity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) genetic_validation->pathway_analysis in_vivo_models In Vivo Target Validation (e.g., Knockout/Knock-in Models) pathway_analysis->in_vivo_models Confirms Pathway in Organism pharmacodynamics Pharmacodynamic Studies in_vivo_models->pharmacodynamics Links Target to Therapeutic Effect

Caption: A generalized workflow for small molecule target identification and validation.

Hypothetical Signaling Pathway Involvement

Given that DU-717 is an antihypertensive agent, it could potentially modulate one of several key signaling pathways known to regulate blood pressure. These include, but are not limited to, the Renin-Angiotensin-Aldosterone System (RAAS), the sympathetic nervous system, or pathways involved in vascular smooth muscle contraction.

Below is a simplified representation of the RAAS pathway, a common target for antihypertensive drugs. Without experimental evidence, any link between DU-717 and this or other pathways remains speculative.

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention Vasoconstriction Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SodiumRetention->BloodPressure Renin Renin ACE ACE AT1R->Aldosterone AT1R->Vasoconstriction

Caption: A simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS).

Detailed Methodologies: A Call for Data

To construct a comprehensive technical guide, detailed experimental protocols are essential. For a compound like DU-717, the following methodologies would be crucial for target identification and validation:

  • Affinity Chromatography-Mass Spectrometry: A protocol would involve immobilizing DU-717 on a solid support to capture its binding partners from cell or tissue lysates. Bound proteins would then be eluted and identified by mass spectrometry.

  • Surface Plasmon Resonance (SPR): This technique would be used to quantify the binding affinity and kinetics between DU-717 and a putative target protein. A detailed protocol would specify the immobilization of the target protein on a sensor chip and the range of DU-717 concentrations to be tested.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. The protocol would involve treating intact cells with DU-717, followed by heating to induce protein denaturation. The stabilization of a target protein by DU-717 binding would be detected by quantifying the amount of soluble protein at different temperatures.

  • In Vivo Efficacy Studies in Spontaneously Hypertensive Rats (SHRs): A detailed protocol would describe the administration of DU-717 to SHRs, including dosage, route of administration, and duration of treatment. Continuous blood pressure monitoring would be employed to evaluate the antihypertensive effect.

Conclusion and Future Directions

The current publicly available information on DU-717 is insufficient to definitively identify its molecular target or elucidate its mechanism of action as an antihypertensive agent. The scientific community would greatly benefit from the publication of primary research data that includes quantitative binding and cellular assays, as well as detailed in vivo studies. Without this crucial information, the full therapeutic potential and safety profile of DU-717 cannot be adequately assessed by researchers, scientists, and drug development professionals. Further investigation is imperative to move this compound from a mere chemical entity to a well-understood therapeutic agent.

An In-depth Technical Guide to the Physicochemical Properties of DU717

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available scientific information regarding the physicochemical properties of the compound DU717. The intended audience for this document includes researchers, scientists, and professionals involved in drug development. This guide synthesizes known data, outlines relevant experimental methodologies where available, and visually represents key processes.

Core Physicochemical Data

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxideN/A
Molecular Formula C12H15ClN4O2S[1]
Molecular Weight 314.79 g/mol [2]
CAS Number 59943-31-6N/A
Appearance Not specifiedN/A
Melting Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
Purity >98% (by HPLC)[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively detailed in the available literature. However, a method for its quantitative analysis in plasma has been described.

Determination of this compound in Plasma by Gas Chromatography

A gas chromatographic method has been developed for the accurate determination of this compound in plasma. This method is suitable for pharmacokinetic studies and monitoring of the compound in biological samples.

Methodology Overview:

  • Technique: Electron-capture gas chromatography.

  • Sample Type: Plasma.

  • Concentration Range: 10 to 150 ng/mL.

  • Relative Standard Deviation: 6.2%.

  • Minimum Detectable Concentration: 1 ng/mL.

The following diagram illustrates the general workflow for this analytical procedure.

G Workflow for this compound Plasma Analysis plasma_collection Plasma Sample Collection extraction Extraction of this compound from Plasma plasma_collection->extraction derivatization Derivatization (if necessary) extraction->derivatization gc_injection Injection into Gas Chromatograph derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Electron Capture Detection separation->detection quantification Quantification detection->quantification

Caption: General workflow for the analysis of this compound in plasma using gas chromatography.

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by this compound have not been elucidated in the available scientific literature. However, as a benzothiadiazine derivative with antihypertensive properties, its mechanism of action is likely related to the known effects of this class of compounds. Benzothiadiazines primarily act as diuretics by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This leads to a decrease in blood volume and subsequent reduction in blood pressure.

The following diagram illustrates the general mechanism of action for benzothiadiazine diuretics.

G General Mechanism of Benzothiadiazine Diuretics cluster_dct Distal Convoluted Tubule Cell ncc Na+/Cl- Cotransporter (NCC) interstitium Interstitial Fluid (Blood Side) ncc->interstitium Na+ reabsorption na_k_atpase Na+/K+ ATPase na_k_atpase->interstitium 3 Na+ This compound This compound (Benzothiadiazine) This compound->ncc Inhibition lumen Tubular Lumen (Urine Side) lumen->ncc Na+ Cl- interstitium->na_k_atpase 2 K+

Caption: Inhibition of the Na+/Cl- cotransporter by benzothiadiazines in the kidney.

References

DU717: An Early-Stage Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Limited publicly available information exists for DU717, a compound identified as a novel antihypertensive agent. While early-stage research pointed to its potential in managing high blood pressure, a comprehensive public record of its development, mechanism of action, and progression through the drug discovery pipeline is not available. This document summarizes the known information based on limited search results and highlights the significant gaps in the publicly accessible data.

Overview of this compound

This compound, chemically known as 7-chloro-3-(4-methyl-l-piperazinyl)-4H-1,2,4-benzothiadiazine-l,1-dioxide, was investigated for its potential as a high blood pressure medication.[1] Early studies suggested that this compound exhibited sustained antihypertensive activity, comparable to the well-known diuretic hydrochlorothiazide.[2][3] A key distinguishing feature noted in preliminary research was the absence of diuretic or hyperglycemic effects, which are common side effects associated with thiazide diuretics like hydrochlorothiazide.[2][3]

Preclinical Research

The majority of the available information on this compound comes from preclinical studies involving animal models. Specifically, research was conducted on stroke-prone spontaneously hypertensive rats (SHRSP), a common animal model for studying hypertension and its complications. In these studies, oral administration of this compound was shown to effectively lower blood pressure.[4] One study mentioned a dosage of 100 mg/kg per day in rats, which resulted in the control of severe hypertension.[4] This research was aimed at understanding the developmental course of hypertension and the potential prophylactic effects of blood pressure control on stroke.[4]

Mechanism of Action

The precise mechanism of action for this compound has not been detailed in the available public information. While its effects on blood pressure are noted, the specific signaling pathways it modulates to achieve this effect remain undisclosed. Without this information, a diagram of its signaling pathway cannot be generated.

Data Presentation

Due to the lack of publicly available quantitative data from preclinical or clinical studies, a structured table for easy comparison cannot be provided.

Experimental Protocols

Conclusion

The available information on this compound is insufficient to create an in-depth technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be met due to the scarcity of public data on this compound. It is possible that the development of this compound was discontinued (B1498344) in the early stages, or that the detailed information remains proprietary and has not been publicly disclosed. Further investigation would require access to non-public or subscription-based scientific databases and literature.

References

DU717 (TCD-717/RSM-932A): A Technical Guide on its Potential Therapeutic Applications in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DU717, more commonly known in scientific literature as TCD-717 or RSM-932A, is a small-molecule inhibitor of choline (B1196258) kinase alpha (ChoKα).[1][2] ChoKα is a critical enzyme in the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes.[1][3] In many human cancers, ChoKα is overexpressed and plays a significant role in cellular proliferation, evasion of apoptosis, and metastasis.[1] Consequently, inhibiting ChoKα has emerged as a promising therapeutic strategy in oncology. This document provides a comprehensive overview of the preclinical and clinical data on TCD-717, its mechanism of action, and its potential therapeutic applications.

Mechanism of Action

TCD-717 is a specific inhibitor of choline kinase alpha (ChoKα).[2][3] It targets and binds to ChoKα, blocking the synthesis of phosphatidylcholine.[1] This disruption of phospholipid metabolism induces a toxic effect within cancer cells, ultimately leading to their destruction.[1] Structural studies have revealed that TCD-717 binds to a novel site on the ChoKα enzyme, proximal to the choline binding pocket, offering insights for the design of more potent inhibitors.[4]

Signaling Pathway

The following diagram illustrates the role of ChoKα in phosphatidylcholine synthesis and the inhibitory action of TCD-717.

ChoK_pathway cluster_cell Cancer Cell Choline Choline ChoK Choline Kinase α (ChoKα) Choline->ChoK ATP ATP ATP->ChoK ADP ADP PCho Phosphocholine PC Phosphatidylcholine PCho->PC downstream enzymes Membrane Cell Membrane Components PC->Membrane ChoK->ADP ChoK->PCho phosphorylates TCD717 TCD-717 TCD717->ChoK inhibits clinical_trial_workflow Start Patient Enrollment (Advanced Solid Tumors) DoseEscalation Dose Escalation Cohorts Start->DoseEscalation MTD_Confirmation MTD Confirmation Cohort DoseEscalation->MTD_Confirmation Determine MTD Safety Safety Evaluation DoseEscalation->Safety MTD_Confirmation->Safety Efficacy Efficacy Assessment MTD_Confirmation->Efficacy PK Pharmacokinetics Analysis MTD_Confirmation->PK MRS Magnetic Resonance Spectroscopy Sub-study MTD_Confirmation->MRS End Determine Recommended Phase II Dose Safety->End Efficacy->End PK->End MRS->End

References

In-depth Technical Guide on the Safety and Toxicity Profile of DU717

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the safety and toxicity of DU717 is exceedingly scarce in the public domain. This document summarizes the limited available information and provides a general overview of the toxicological considerations for the broader class of benzothiadiazine derivatives. The data required for a comprehensive safety and toxicity whitepaper, including quantitative data for toxicology studies and detailed experimental protocols, is not publicly available.

Introduction to this compound

This compound, also known as DU-717, is chemically identified as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide. Its CAS number is 59943-31-6. It is classified as an antihypertensive agent.

Available research indicates that this compound exhibits sustained antihypertensive activity. Notably, its mechanism is suggested to be distinct from that of hydrochlorothiazide, a common benzothiadiazine diuretic, as this compound is reported to not have diuretic or hyperglycemic effects. This suggests a different pharmacological pathway for its blood pressure-lowering effects.

Preclinical Pharmacology

Safety and Toxicity Profile: Current Gaps in Knowledge

A comprehensive search of scientific literature and toxicology databases for the safety and toxicity profile of this compound yielded no specific studies detailing its acute, sub-chronic, or chronic toxicity. Key toxicological endpoints remain uncharacterized in publicly accessible sources.

Acute Toxicity

No data on the median lethal dose (LD50) of this compound through oral, dermal, or inhalation routes is publicly available.

Genotoxicity

There are no available reports on the mutagenic or clastogenic potential of this compound from standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays.

Carcinogenicity

Long-term carcinogenicity studies in animal models for this compound have not been found in the public literature.

Reproductive and Developmental Toxicity

Information regarding the effects of this compound on fertility, embryonic development, and reproductive organs is not available.

General Toxicological Considerations for Benzothiadiazine Derivatives

Given the lack of specific data for this compound, a general overview of the safety concerns associated with the broader class of benzothiadiazine derivatives may provide some context. It is crucial to note that these are general considerations and may not be applicable to this compound, especially given its reported lack of diuretic effects.

The most well-known members of this class are the thiazide diuretics. Their safety profile is well-established and includes:

  • Electrolyte Imbalances: Hypokalemia, hyponatremia, hypomagnesemia, and hypercalcemia are common adverse effects.

  • Metabolic Disturbances: Hyperglycemia, hyperlipidemia, and hyperuricemia can occur.

  • Hypersensitivity Reactions: Rashes and photosensitivity are possible.

However, since this compound is reported to lack diuretic and hyperglycemic effects, its toxicity profile may differ significantly from that of thiazide diuretics.

Experimental Protocols and Data

Due to the absence of published toxicology studies, no experimental protocols or quantitative data for this compound can be provided.

Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound to exert its antihypertensive effects without causing diuresis are not elucidated in the available literature. Therefore, no signaling pathway diagrams can be generated.

Conclusion

The publicly available information on the safety and toxicity profile of this compound is insufficient to conduct a thorough risk assessment or to provide an in-depth technical guide for researchers and drug development professionals. The compound appears to be an early-stage investigational drug or a research chemical for which extensive safety data has not been published. Any research or development involving this compound would necessitate a comprehensive toxicological evaluation, starting with preliminary in vitro and in vivo studies to characterize its safety profile. Researchers are advised to consult proprietary databases or contact the original developers, if known, for any non-public safety information.

Methodological & Application

Application Notes and Protocols for DU717 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for "DU717" did not yield specific information regarding its mechanism of action, use in animal models, or any established experimental protocols. The provided search results refer to other agents such as Disitamab Vedotin, TB707, and DB-1303, and discuss various signaling pathways, but do not contain information on a compound designated as this compound.

Consequently, we are unable to provide detailed Application Notes and Protocols for this compound at this time. The following sections are placeholders and will be populated once specific information about this compound becomes publicly available.

Introduction

(This section will provide a general background on this compound, including its chemical properties, purported mechanism of action, and its relevance as a therapeutic agent for investigation in animal models.)

Mechanism of Action and Signaling Pathway

(This section will detail the molecular mechanism by which this compound is understood to exert its effects. It will include a diagram of the targeted signaling pathway.)

Signaling Pathway Diagram

(A Graphviz DOT script will be provided here to generate a diagram of the this compound signaling pathway once the information is available.)

Application in Animal Models

(This section will describe the various animal models in which this compound has been tested, including the species, disease models, and rationale for their use.)

Experimental Protocols

(This section will provide detailed, step-by-step protocols for key experiments involving this compound in animal models. This will include information on animal preparation, drug administration, and endpoint analysis.)

Animal Model Preparation

(Detailed steps for preparing the relevant animal models.)

This compound Formulation and Administration

(Protocols for preparing this compound for in vivo administration and the recommended routes and dosages.)

In Vivo Efficacy Studies

(Methodology for assessing the therapeutic efficacy of this compound in animal models, including tumor growth inhibition or other relevant disease-specific readouts.)

Pharmacokinetic Analysis

(Protocols for collecting and analyzing biological samples to determine the pharmacokinetic profile of this compound.)

Pharmacodynamic/Mechanism of Action Studies

(Experimental procedures to confirm the in vivo mechanism of action of this compound, such as analysis of target engagement and downstream signaling.)

Toxicology and Safety Assessment

(Protocols for evaluating the safety and tolerability of this compound in animal models.)

Data Presentation

(This section will feature tables summarizing quantitative data from preclinical studies of this compound.)

Table 1: Summary of In Vivo Efficacy Data

Animal ModelTreatment GroupNEndpointResult
(Data to be populated)
(Data to be populated)

Table 2: Summary of Pharmacokinetic Parameters

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
(Data to be populated)
(Data to be populated)

Table 3: Summary of Toxicology Findings

SpeciesDose (mg/kg)DurationKey Findings
(Data to be populated)
(Data to be populated)

Experimental Workflow Diagrams

(This section will include diagrams created using Graphviz to visualize the experimental workflows.)

In Vivo Efficacy Study Workflow

(A Graphviz DOT script will be provided here to generate a diagram of the in vivo efficacy study workflow once the information is available.)

We are committed to providing accurate and detailed information. As soon as data and publications regarding this compound become available, we will update these Application Notes and Protocols accordingly. We recommend that researchers interested in this compound consult proprietary sources or the developing entity for specific details.

Application Notes and Protocols: DU717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific chemical properties, solution preparation, and biological pathways of the compound designated as DU717 is limited. The following application notes and protocols are based on general best practices for handling research compounds. Researchers should consult the manufacturer's specific product data sheet and perform their own validation experiments.

Introduction

This compound is described as an antihypertensive agent.[1] As with any research compound, proper preparation and storage of solutions are critical for obtaining reliable and reproducible experimental results. This document provides a generalized framework for the preparation and storage of this compound solutions.

Quantitative Data Summary

Establishing the physicochemical properties of this compound is a prerequisite for its use in experimental settings. The table below is a template for summarizing such data. Researchers will need to obtain this information from the supplier or through in-house experiments.

ParameterValueNotes
Molecular Weight [Insert Value from Supplier]
Purity (e.g., HPLC) >98%[2]Purity can affect the effective concentration and introduce confounding variables.
Solubility in DMSO [Determine Experimentally or from Supplier]It is common to prepare a high-concentration stock solution in an organic solvent like DMSO.
Solubility in Water [Determine Experimentally or from Supplier]Aqueous solubility is critical for many cell-based assays and in vivo studies.
Solubility in Ethanol [Determine Experimentally or from Supplier]An alternative solvent for stock solutions.
Stability of Stock Solution [Determine Experimentally]Assess stability at various storage temperatures (e.g., -20°C, -80°C) over time.
Stability in Aqueous Buffer [Determine Experimentally]Evaluate stability in the final assay buffer to ensure compound integrity during the experiment.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol outlines a general procedure for preparing a stock solution of a research compound like this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but check for compound stability at elevated temperatures.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparation of Working Solutions

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)

  • Sterile tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentrations.

    • Note: To avoid precipitation, do not exceed the solubility limit of this compound in the aqueous buffer. It is often recommended that the final concentration of DMSO in the working solution be kept low (e.g., <0.1%) to minimize solvent effects on the experimental system.

  • Mixing: Gently mix the working solution by pipetting or brief vortexing.

  • Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods unless their stability has been verified.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for preparing a research compound and its application in a cell-based assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay compound This compound Powder stock_sol 10 mM Stock in DMSO compound->stock_sol Dissolve working_sol Working Solutions (e.g., 1-100 µM in Media) stock_sol->working_sol Dilute treatment Treat Cells with Working Solutions working_sol->treatment cells Plate Cells cells->treatment incubation Incubate (e.g., 24h) treatment->incubation analysis Analyze Endpoint (e.g., Viability, Gene Expression) incubation->analysis

Caption: Workflow for this compound solution preparation and use in a cell-based assay.

Signaling Pathways

Based on available literature, there is no specific signaling pathway that has been definitively associated with the action of this compound. Further research is required to elucidate its mechanism of action and its effects on intracellular signaling cascades.

References

Application Notes for the Quantification of the Antihypertensive Agent DU717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

DU717, identified by its chemical name 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, is an antihypertensive agent belonging to the benzothiadiazine class of drugs. The primary mechanism of action for this class of diuretics is the inhibition of the sodium-chloride symporter located in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased water excretion (diuresis), reduced blood volume, and a subsequent lowering of blood pressure.

The accurate and precise quantification of this compound in biological matrices such as plasma is fundamental for preclinical and clinical research. These measurements are crucial for determining the pharmacokinetic profile, establishing dose-response relationships, and assessing the overall efficacy and safety of the compound. These application notes provide essential information and a representative analytical protocol to guide researchers in the quantitative analysis of this compound.

II. Quantitative Data Summary

The following tables summarize the key physicochemical and analytical information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide
CAS Number 59943-31-6
Molecular Formula C12H15ClN4O2S
Molecular Weight 314.79 g/mol
Drug Class Benzothiadiazine Diuretic, Antihypertensive

Table 2: Reported Analytical Method Parameters for this compound

Analytical MethodBiological MatrixLinear RangeMinimum Detectable Concentration
Gas ChromatographyPlasma10 - 150 ng/mL1 ng/mL

III. Experimental Protocols

While a gas chromatography method has been cited for the analysis of this compound, detailed modern protocols are not widely available in published literature. Therefore, a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is a current standard for the quantification of small molecules in biological fluids, is provided below. This protocol should serve as a starting point and must be fully validated for the specific application.

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

1. Scope: This protocol outlines a procedure for the quantitative determination of this compound in human plasma.

2. Materials and Instrumentation:

  • Reference Standards: this compound and a suitable internal standard (IS), such as a stable isotope-labeled version of this compound or a structurally similar compound.

  • Reagents: Formic acid (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

3. Procedure:

3.1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

3.2. Sample Preparation (Protein Precipitation):

  • Label all sample tubes.

  • To 50 µL of plasma (blank, calibration standard, quality control, or unknown sample), add 150 µL of the internal standard working solution.

  • Vortex each tube for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at approximately 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • For analysis, inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

3.3. LC-MS/MS Operating Conditions:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for equilibration.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor to product ion transitions for this compound and the IS must be determined by direct infusion of the standard solutions.

    • Instrument Parameters: Optimize ion source parameters (e.g., gas temperatures, gas flows, and spray voltage) to achieve maximum signal intensity for both the analyte and the IS.

3.4. Data Analysis and Quantification:

  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the ratio of the peak area of this compound to the peak area of the IS.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.

  • Use the regression equation to calculate the concentration of this compound in the unknown samples.

IV. Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (in Acetonitrile) plasma->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Concentration Calculation calibrate->quantify

Caption: A flowchart of the major steps in the analytical workflow for this compound.

signaling_pathway Figure 2: Conceptual Signaling Pathway for this compound's Antihypertensive Effect cluster_nephron Distal Convoluted Tubule of the Nephron cluster_effects Physiological Consequences This compound This compound Inhibition Inhibition This compound->Inhibition NCC Sodium-Chloride Symporter (NCC) Na_Cl_Excretion Increased Na+ and Cl- Excretion Inhibition->NCC Diuresis Increased Water Excretion (Diuresis) Na_Cl_Excretion->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume BP_Reduction Blood Pressure Reduction Blood_Volume->BP_Reduction

Caption: The mechanism of action of this compound in the kidney.

DU717: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DU717, chemically identified as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, is recognized as an antihypertensive agent.[1][2] This document aims to provide detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, targeting researchers, scientists, and drug development professionals. However, publicly available information regarding the specific mechanism of action, associated signaling pathways, and quantitative data from HTS assays for this compound is limited. The protocols and discussions below are based on general principles for screening antihypertensive compounds and related benzothiadiazine derivatives.

Data Presentation

Due to the absence of specific quantitative HTS data for this compound in the public domain, a representative table structure for presenting such data is provided below. Researchers generating data for this compound can use this template to organize their findings.

Table 1: Hypothetical High-Throughput Screening Data for this compound

Assay TypeTargetCell Line / SystemReadoutThis compound Activity (IC50/EC50, µM)Positive Control Activity (µM)Z'-factor
Primary ScreenTarget XHEK293FluorescenceData to be generatedControl Compound Y> 0.5
Secondary AssayTarget XPrimary Endothelial CellsLuminescenceData to be generatedControl Compound Y> 0.5
Counter-ScreenOff-target YCHO-K1AbsorbanceData to be generatedControl Compound Z> 0.5
Cytotoxicity AssayN/AHepG2Cell ViabilityData to be generatedDoxorubicin> 0.5

Experimental Protocols

The following are generalized protocols that can be adapted for the high-throughput screening of this compound to identify its mechanism of action and potential molecular targets.

Protocol 1: Primary High-Throughput Screening Assay (Generic Target-Based)

This protocol describes a generic fluorescence-based assay to screen for inhibitors of a hypothetical target enzyme "Target X".

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.01% Tween-20.
  • Enzyme Solution: Recombinant "Target X" diluted in Assay Buffer to a final concentration of 10 nM.
  • Substrate Solution: Fluorescent substrate for "Target X" diluted in Assay Buffer to a final concentration of 5 µM.
  • This compound Stock Solution: 10 mM this compound in 100% DMSO.
  • Positive Control: Known inhibitor of "Target X" at 10 mM in DMSO.
  • Negative Control: 100% DMSO.

2. Assay Procedure (384-well format):

  • Dispense 50 nL of this compound, positive control, or negative control to the appropriate wells of a 384-well black, clear-bottom assay plate using an acoustic liquid handler.
  • Add 10 µL of Enzyme Solution to all wells.
  • Incubate the plate at room temperature for 15 minutes.
  • Add 10 µL of Substrate Solution to all wells to initiate the reaction.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the fluorescence intensity at an appropriate excitation/emission wavelength using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
  • Calculate the Z'-factor to assess assay quality.

Protocol 2: Cell-Based Secondary Assay (Generic Pathway)

This protocol outlines a luciferase reporter gene assay to investigate the effect of this compound on a hypothetical signaling pathway.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing a luciferase reporter construct responsive to the signaling pathway of interest in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
  • Seed 10,000 cells per well in a 384-well white, clear-bottom cell culture plate and incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in cell culture medium.
  • Remove the media from the cell plate and add 20 µL of the diluted this compound or control compounds.
  • Incubate for the desired treatment time (e.g., 6, 12, or 24 hours).

3. Luciferase Assay:

  • Equilibrate the plate and luciferase reagent to room temperature.
  • Add 20 µL of the luciferase reagent to each well.
  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luciferase signal to a cell viability readout performed in parallel.
  • Calculate the fold change in luciferase activity relative to the vehicle-treated control.
  • Determine the EC50 or IC50 value of this compound.

Signaling Pathways and Logical Relationships

While the specific signaling pathway modulated by this compound is not publicly documented, as a benzothiadiazine antihypertensive, it may act through mechanisms common to this class of drugs, such as effects on ion channels or transporters in vascular smooth muscle or the kidneys. Below are hypothetical diagrams illustrating potential mechanisms that could be investigated.

G cluster_0 High-Throughput Screening Workflow Primary_Screen Primary HTS Assay (e.g., Target-Based) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell-Based) Dose_Response->Secondary_Assay Lead_Compound Lead Compound (this compound) Secondary_Assay->Lead_Compound

Caption: A generalized workflow for a high-throughput screening cascade.

G This compound This compound Target Molecular Target (e.g., Ion Channel/Transporter) This compound->Target Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response (e.g., Muscle Relaxation) Signaling_Cascade->Cellular_Response Physiological_Effect Physiological Effect (Lowered Blood Pressure) Cellular_Response->Physiological_Effect

Caption: A potential mechanism of action for an antihypertensive agent like this compound.

While this compound is identified as an antihypertensive agent, detailed public information regarding its use in high-throughput screening is scarce. The provided application notes and protocols offer a foundational framework for researchers to design and execute HTS campaigns to elucidate the pharmacological profile of this compound. The included templates for data presentation and diagrams for conceptual workflows and pathways serve as a guide for organizing and visualizing experimental strategies and findings. Further research is necessary to determine the specific molecular targets and signaling pathways of this compound to fully leverage its therapeutic potential.

References

Application Notes and Protocols for In Vivo Administration of DU717

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals.

We regret to inform you that we have been unable to locate any specific public data, preclinical studies, or established protocols for a compound designated "DU717." Our comprehensive search of scientific literature and databases did not yield any information regarding its mechanism of action, relevant signaling pathways, or any established in vivo administration protocols.

The designation "this compound" may represent an internal development codename that has not yet been disclosed in publicly available literature, a novel compound with pending publications, or potentially an alternative designation not captured by our search.

Consequently, we are unable to provide the detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested. The generation of accurate and reliable scientific documentation requires a foundation of verifiable data, which is currently unavailable for this compound.

We are committed to providing accurate and helpful information. If you can provide any of the following details, we would be pleased to renew our search and assist you further:

  • Alternative names or synonyms for this compound

  • Chemical structure or class of the compound

  • Target molecule or pathway

Without additional information, we are unable to proceed with generating the requested content. We apologize for any inconvenience this may cause.

DU717: Unraveling Its Potential in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DU717, chemically identified as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, is a research compound belonging to the benzothiadiazine class of molecules. Historically investigated for its antihypertensive properties, the specific molecular mechanisms and protein interactions of this compound remain a subject of further exploration. This document provides an overview of the current understanding of this compound and related compounds, and outlines general methodologies for its application in protein binding assays, which are crucial for target identification, validation, and drug development.

While direct protein binding data for this compound is not extensively available in public literature, the broader family of benzothiadiazines is known to interact with various protein targets, primarily ion channels and receptors. Understanding these interactions is key to elucidating the pharmacological effects of this compound.

Potential Protein Targets for this compound

Based on the known targets of structurally similar benzothiadiazine compounds, potential protein targets for this compound could include:

  • AMPA Receptors: Some benzothiadiazine derivatives act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and neurotransmission.

  • ATP-sensitive Potassium (KATP) Channels: Certain benzothiadiazines are known to be activators of KATP channels, which play a vital role in regulating cellular excitability and insulin (B600854) secretion.

  • Carbonic Anhydrases: This enzyme family is involved in various physiological processes, and some benzothiadiazines have been shown to interact with them.

  • Na-Cl Cotransporters: As a key mechanism for thiazide diuretics, this transporter is a plausible target given the chemical class of this compound.

Experimental Protocols for Protein Binding Assays

The following are generalized protocols for commonly used protein binding assays. It is critical to note that the specific protein target of this compound has not been definitively identified in publicly available literature. Therefore, these protocols are provided as a general guide and would need to be adapted once a specific protein of interest is determined.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of a small molecule (like this compound) to a purified protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chips (e.g., CM5, NTA)

  • Purified target protein

  • This compound of high purity

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the purified target protein in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Perform a regeneration step between each concentration to remove any bound this compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Workflow for SPR Experiment

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis A Prepare Purified Target Protein C Immobilize Protein on Sensor Chip A->C B Prepare this compound Dilution Series D Inject this compound (Association) B->D C->D E Buffer Flow (Dissociation) D->E F Regenerate Sensor Surface E->F G Collect Sensorgram Data E->G F->D H Fit Data to Binding Model G->H I Determine ka, kd, KD H->I

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein

  • This compound of high purity

  • Matching buffer for protein and this compound

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein against the chosen experimental buffer.

    • Dissolve this compound in the same dialysis buffer to minimize heat of dilution effects.

    • Thoroughly degas both the protein and this compound solutions.

  • ITC Experiment:

    • Load the target protein into the sample cell and this compound into the injection syringe.

    • Perform a series of small injections of this compound into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Logical Flow for an ITC Experiment

A Prepare Protein and This compound in Matching Buffer B Load Protein into Cell, This compound into Syringe A->B C Titrate this compound into Protein Solution B->C D Measure Heat Changes C->D E Generate Binding Isotherm D->E F Fit Data to Determine KD, ΔH, ΔS, and n E->F

Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.

Data Presentation

Quantitative data from protein binding assays should be summarized in a clear and structured format. As no specific binding data for this compound is currently available, a template for data presentation is provided below.

Table 1: Hypothetical Binding Data for this compound with a Target Protein

Assay TypeTarget ProteinK D (nM)k a (1/Ms)k d (1/s)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
SPRTarget XValueValueValueN/AN/AN/A
ITCTarget XValueN/AN/AValueValueValue

This table is a template. Actual values would be determined experimentally.

Conclusion

While this compound is a compound with historical roots in antihypertensive research, its specific molecular interactions remain an area ripe for investigation. The application of modern protein binding assays, such as SPR and ITC, will be instrumental in identifying its protein target(s) and characterizing the thermodynamics and kinetics of these interactions. The protocols and frameworks provided here offer a foundational approach for researchers and drug development professionals to begin to unravel the molecular pharmacology of this compound. Further research is necessary to identify a definitive protein target before these protocols can be specifically applied.

Application Notes and Protocols for Measuring DU717 (TCD-717) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DU717, also known as TCD-717 or RSM-932A, is a potent and specific inhibitor of choline (B1196258) kinase alpha (ChoKα).[1][2] ChoKα is an enzyme frequently overexpressed in various human cancers and plays a crucial role in the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes.[1] Inhibition of ChoKα disrupts membrane metabolism, leading to cancer cell death, making it a promising target for anticancer therapy.[1][3] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical and clinical settings.

I. Preclinical Efficacy Evaluation

A. In Vitro Assays

A variety of in vitro assays can be employed to determine the anti-cancer activity of this compound across different cancer cell lines.[4][5]

1. Cell Viability and Proliferation Assays:

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

  • Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Follow the cell seeding and drug treatment steps as described for the MTT assay.

    • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume) and mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence Measurement: Measure the luminescence using a luminometer.

    • Data Analysis: Calculate the percentage of viable cells and the IC50 value.

2. Apoptosis Assays:

These assays determine if this compound induces programmed cell death.

  • Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

    • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Colony Formation Assay:

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

  • Protocol:

    • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.

    • Colony Growth: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.

    • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

    • Quantification: Count the number of colonies (typically containing >50 cells) in each well.

Data Presentation: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
HT-29ColonAnti-proliferative1.3 - 7.1[2]
A549LungAnti-proliferative1.3 - 7.1[2]
MCF-7BreastAnti-proliferative1.3 - 7.1[2]
H460LungAnti-proliferativeNot specified[6][7]
B. In Vivo Efficacy Evaluation

In vivo studies are crucial for evaluating the anti-tumor activity and toxicity of this compound in a whole-organism context. Human tumor xenograft models in immunocompromised mice are commonly used.[8][9][10]

1. Human Tumor Xenograft Models:

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intravenously or intraperitoneally) at various doses and schedules. The control group receives the vehicle.

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

    • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. Survival analysis can also be performed.

Data Presentation: In Vivo Efficacy of this compound

Xenograft ModelTreatmentDose and ScheduleTumor Growth Inhibition (%)Reference
H460 (NSCLC)This compound (RSM-932A)Not specifiedSignificant[6]
VariousThis compound (RSM-932A)Not specifiedPotent anti-tumoral activity[2]

II. Clinical Efficacy Evaluation

In clinical trials, the efficacy of this compound is assessed through various endpoints, including objective response rate, progression-free survival, and overall survival. A specific technique for a ChoKα inhibitor like this compound involves metabolic imaging.

1. Magnetic Resonance Spectroscopy (MRS):

MRS is a non-invasive imaging technique that can measure the levels of choline-containing compounds in tumors. This is particularly relevant for a ChoKα inhibitor, as it allows for the direct assessment of the drug's effect on its target pathway.

  • Protocol:

    • Baseline MRS: Perform MRS on the tumor region before initiating treatment with this compound to establish baseline levels of total choline (tCho).

    • This compound Administration: Administer this compound to the patient according to the clinical trial protocol.

    • Follow-up MRS: Conduct follow-up MRS scans at specified time points during the treatment.

    • Data Analysis: Quantify the changes in tCho levels in the tumor over time. A decrease in tCho levels would indicate target engagement and may correlate with tumor response.[11][12]

III. Visualizations

DU717_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phosphatidylcholine Phosphatidylcholine Choline Choline ChoKα ChoKα Choline->ChoKα ATP ATP ATP->ChoKα Phosphocholine Phosphocholine ChoKα->Phosphocholine Phosphorylation Phosphocholine->Phosphatidylcholine Synthesis Pathway This compound This compound This compound->ChoKα Inhibition

Caption: Mechanism of action of this compound as a ChoKα inhibitor.

In_Vitro_Efficacy_Workflow Cancer_Cell_Lines Select Cancer Cell Lines Drug_Treatment Treat with this compound (Dose-Response) Cancer_Cell_Lines->Drug_Treatment Incubation Incubate (24-72h) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Colony_Formation_Assay Colony Formation Assay Incubation->Colony_Formation_Assay Data_Analysis Data Analysis (IC50, Apoptosis Rate, Colony Number) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Colony_Formation_Assay->Data_Analysis

Caption: Workflow for in vitro efficacy assessment of this compound.

In_Vivo_Efficacy_Workflow Cell_Implantation Implant Human Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Repeatedly Endpoint Endpoint Reached Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition and Survival Endpoint->Data_Analysis

Caption: Workflow for in vivo efficacy assessment of this compound.

References

Application Notes and Protocols for Novel Delivery Systems: A Template for DU717

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research data specifically detailing a delivery system designated "DU717" is limited. The following application notes and protocols are presented as a comprehensive template for researchers, scientists, and drug development professionals. This document outlines the typical methodologies and data presentation for characterizing a novel delivery system, which can be adapted for a system like this compound.

Introduction

Novel delivery systems are at forefront of therapeutic innovation, designed to enhance the efficacy and safety of active pharmaceutical ingredients (APIs). A hypothetical this compound delivery system is conceptualized as a targeted vehicle for the intracellular delivery of therapeutic payloads, such as small molecules, peptides, or nucleic acids. The proposed mechanism involves receptor-mediated endocytosis, followed by endosomal escape and cytosolic release of the cargo, leading to the modulation of specific signaling pathways.

Key Applications

  • Targeted Drug Delivery: Enhancing the therapeutic index of potent APIs by directing them to specific cell types or tissues, minimizing off-target effects.

  • Gene Therapy: Delivery of nucleic acids (siRNA, mRNA, plasmid DNA) for gene silencing, expression, or editing.

  • Preclinical Research: A versatile tool for in vitro and in vivo studies to investigate drug mechanisms, and therapeutic efficacy.

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake and Trafficking

This protocol describes the methodology to quantify the cellular uptake and visualize the intracellular trafficking of the this compound delivery system.

Materials:

  • Fluorescently labeled this compound (e.g., with a fluorescent dye)

  • Target cells (e.g., cancer cell line, primary cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI)

  • Lysosomal stain (e.g., LysoTracker)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a suitable format (e.g., 24-well plate with coverslips for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of fluorescently labeled this compound in a complete culture medium. Include an untreated control.

  • Incubation: Incubate the cells for different time points (e.g., 1, 4, 24 hours) at 37°C in a humidified incubator.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove excess this compound.

  • Analysis:

    • Flow Cytometry: For quantitative uptake, detach the cells and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: For visualization of intracellular trafficking, fix and permeabilize the cells. Stain the nuclei with DAPI and lysosomes with LysoTracker. Mount the coverslips on microscope slides and image using a fluorescence microscope.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol determines the cytotoxic effect of the this compound system with and without a therapeutic payload.

Materials:

  • This compound (with and without payload)

  • Target cells

  • Complete cell culture medium

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (with and without payload). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound-Payload in Various Cell Lines
Cell LinePayloadIncubation Time (h)IC50 (nM)
MCF-7Doxorubicin48150 ± 12
A549Paclitaxel48210 ± 25
HeLasiRNA (targeting GAPDH)7250 ± 8
Table 2: Cellular Uptake of Fluorescently Labeled this compound
Cell LineConcentration (µg/mL)Incubation Time (h)Mean Fluorescence Intensity
MCF-710412,345 ± 987
MCF-750456,789 ± 4,321
A5491048,765 ± 765
A54950445,678 ± 3,987

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound-Payload Receptor Cell Surface Receptor This compound->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Payload_Release Payload Release Endosome->Payload_Release Endosomal Escape Target Cellular Target (e.g., mRNA, Protein) Payload_Release->Target Target Engagement Effect Therapeutic Effect Target->Effect

Caption: Proposed mechanism of action for the this compound delivery system.

G cluster_workflow Experimental Workflow Formulation This compound-Payload Formulation & Characterization InVitro In Vitro Studies (Uptake, Cytotoxicity) Formulation->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo DataAnalysis Data Analysis & Interpretation InVivo->DataAnalysis Conclusion Conclusion & Future Work DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating the this compound delivery system.

Troubleshooting & Optimization

Technical Support Center: Optimizing DU717 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Comprehensive information regarding the experimental use and specific mechanism of action for the antihypertensive agent DU717 (CAS No. 59943-31-6) is limited in publicly available scientific literature. This technical support center provides guidance based on general principles for small molecule research and the available data for this compound. Researchers are advised to conduct small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

A1: this compound is identified as an antihypertensive agent.[1] Its primary function is to lower blood pressure. It is available as a research biochemical for metabolic studies.

Q2: What are the basic chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 59943-31-6
Molecular Formula C12H15ClN4O2S
Appearance Solid powder

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q4: What is a recommended starting concentration range for in vitro experiments?

A4: For a compound with limited data like this compound, a broad concentration range should be tested initially. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 10 nM to 100 µM, to determine the dose-response curve for your specific cell line and assay.

Q5: How can I determine the optimal incubation time for this compound in my experiments?

A5: The optimal incubation time will depend on the expected mechanism of action and the specific endpoint being measured. A time-course experiment is recommended. You can treat your cells with a fixed, effective concentration of this compound and measure the outcome at several time points (e.g., 6, 12, 24, 48, and 72 hours).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low: The effective concentration for your specific cell line or assay may be higher than the range tested. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your experimental system may not be responsive to the mechanism of action of this compound.1. Test a higher concentration range. 2. Ensure the compound is stored correctly, protected from light, and prepare fresh dilutions for each experiment. 3. Use a positive control for your assay to confirm its functionality. If possible, test in a cell line known to be responsive to antihypertensive agents.
High level of cell death observed across all concentrations. 1. Compound-induced cytotoxicity: this compound may be toxic to your cells at the concentrations tested. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.1. Perform a cell viability assay (e.g., MTT, MTS, or WST-1) to determine the cytotoxic concentration range of this compound for your specific cell line.[2][3][4][5] 2. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Precipitation of the compound in the culture medium. 1. Poor aqueous solubility: The compound may be precipitating out of the aqueous culture medium at the tested concentrations. 2. Interaction with media components: Components in the serum or media may be causing the compound to precipitate.1. Visually inspect the culture medium for any precipitate after adding the compound. Consider lowering the final concentration. 2. If precipitation is observed, you may need to reduce the serum concentration in your culture medium, if experimentally feasible.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and normalize the results to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis for Signaling Pathway Modulation

As the specific signaling pathway of this compound is not well-documented, a general protocol to investigate its effect on a hypothesized pathway (e.g., a common pathway involved in cell proliferation and survival like the PI3K/Akt pathway) is provided below.

  • Cell Treatment: Treat cells with various concentrations of this compound for a specific duration.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of key signaling proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

As the specific signaling pathway for this compound is not defined in the available literature, a generic experimental workflow for optimizing its concentration is provided below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Optimization stock Prepare this compound Stock (e.g., 10 mM in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions treat_cells Treat Cells with This compound Dilutions dilutions->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., Cell Viability, Western Blot) incubate->assay data Collect and Analyze Data assay->data optimal Optimal Concentration Determined? data->optimal refine Refine Concentration Range optimal->refine optimal->refine No proceed Proceed with Further Experiments optimal->proceed optimal->proceed Yes refine->dilutions

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Enhancing the Stability of Small Molecule Inhibitor DU717 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with the small molecule inhibitor DU717 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic small molecules. Here are several steps you can take to resolve this:

  • Decrease the Final Concentration: The concentration of this compound may have surpassed its aqueous solubility limit. Try lowering the final concentration in your experiment.

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to ensure it is not impacting your experimental outcomes.[1][2]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values to identify the optimal range for this compound's solubility.

  • Use a Different Solvent System: Consider employing a co-solvent system or a formulation with excipients to enhance solubility.

  • Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.

Q2: How should I store my this compound stock solutions to ensure stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower. It is recommended to use them on the day of preparation or within one month.[2] Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture from the atmosphere, potentially diluting your stock solution over time.[1]

Q3: I suspect this compound is degrading in my assay medium. How can I confirm this?

A3: To confirm degradation, you can perform a time-course experiment. Measure the activity of this compound at various time points after adding it to the assay medium. A decline in activity over time suggests instability.

Q4: What are some common factors that can influence the stability of this compound?

A4: Several factors can affect the stability of medicinal products like this compound:

  • Storage Time and Conditions: Longer storage times and exposure to high temperatures, humidity, and light can accelerate degradation.[3] For photosensitive compounds, storage in amber glass vials in a dark place is essential.[3]

  • Dosage Form: Liquid dosage forms are generally more prone to degradation than solid forms due to the presence of water, which can lead to hydrolysis.[3]

  • Container and Closure System: The packaging plays a critical role in protecting the compound from moisture and other environmental factors.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Rapid degradation of this compound in cell culture medium. Inherently unstable in aqueous solutions at 37°C. Reaction with media components (e.g., amino acids, vitamins).[2] Unstable pH of the media.[2]Perform a stability check in a simpler buffer like PBS at 37°C to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Analyze stability in different types of cell culture media.
High variability in stability measurements between replicates. Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS).[2] Incomplete solubilization of the compound.Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[2] Confirm complete dissolution of the compound.
This compound seems to be disappearing from the media, but no degradation products are detected. The compound may be binding to the plastic of cell culture plates or pipette tips.[2]Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[2]

Data Presentation

Table 1: Recommended DMSO Concentrations in Cell-Based Assays

DMSO ConcentrationGeneral RecommendationCell Type Considerations
< 0.1% Generally considered safe for most cell lines with minimal effects on cell health or experimental outcomes.Ideal for sensitive cell lines or long-term incubation experiments.
0.1% - 0.5% Often tolerated by many robust cell lines, but a vehicle control is essential to assess any potential effects.[1]May be necessary to maintain the solubility of less soluble compounds.
> 0.5% - 1% Can be cytotoxic to some cells and may induce off-target effects.[1] A vehicle control is crucial.Use with caution and only after thorough validation with the specific cell line.

Table 2: General Guidelines for Storage of this compound Stock Solutions

Parameter Guideline Rationale
Form Aliquoted into single-use volumesMinimizes freeze-thaw cycles and reduces the risk of contamination and water absorption by hygroscopic solvents like DMSO.[1]
Storage Temperature -20°C or -80°CLower temperatures slow down chemical degradation processes.
Duration Use within one month for optimal activity[2]The stability of compounds in solution can decrease over time.
Container Tightly sealed, amber glass vialsProtects from light and prevents solvent evaporation and moisture absorption.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the cell culture medium with and without 10% Fetal Bovine Serum (FBS).

  • Incubation:

    • Add the this compound stock solution to the cell culture medium (with and without FBS) to achieve a final concentration of 10 µM.

    • Incubate the solutions at 37°C in a CO2 incubator.

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

Visualizations

G cluster_0 Hypothetical Signaling Pathway for this compound Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene This compound This compound This compound->Kinase2

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase 2.

G cluster_1 Experimental Workflow: this compound Stability Assay Prep Prepare 10 mM this compound in DMSO Stock Dilute Dilute to 10 µM in Cell Culture Medium (+/- 10% FBS) Prep->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Collect Samples at Time Points (0-24h) Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Store Store at -80°C Quench->Store Analyze Analyze via HPLC-MS Store->Analyze Data Calculate % Remaining vs. Time Analyze->Data

References

DU717 In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DU717 in vitro assays. The information is designed to help identify and resolve common pitfalls encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended seeding density for this compound cells in different plate formats?

A1: The optimal seeding density for this compound cells can vary depending on the specific assay and its duration. It is crucial to ensure cells are in the logarithmic growth phase at the end of the assay.[1] Seeding densities that are too high or too low can affect nutrient availability and cell metabolism, potentially confounding results. For a typical 72-hour assay, refer to the recommended seeding densities in the data tables below.

Q2: How often should I test my this compound cell cultures for mycoplasma contamination?

A2: Routine testing for mycoplasma is critical as this type of contamination is not visible by standard microscopy but can significantly alter cell metabolism and gene expression.[2] It is recommended to test your this compound cell cultures for mycoplasma every 1 to 2 months, especially in a shared laboratory environment.[3] New cell lines should be quarantined and tested upon arrival before being introduced into the general lab.[3]

Q3: What are the best practices for thawing frozen this compound cell stocks?

A3: To ensure high cell viability, frozen vials of this compound cells should be thawed rapidly in a 37°C water bath until only a small ice crystal remains.[1] The cell suspension should then be immediately transferred to pre-warmed culture medium. An optional step to remove the cryopreservant, which can be toxic to cells, is to gently centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.[1]

Q4: Can the components of the culture medium interfere with assay results?

A4: Yes, components in the culture medium can potentially affect assay measurements.[4] For colorimetric assays like MTT, phenol (B47542) red in the medium can interfere with absorbance readings. It is advisable to use phenol red-free medium for the final steps of such assays. Additionally, high glucose concentrations in the medium have been observed to reduce MTT function.[5]

Troubleshooting Guides

Issue 1: Unexpected Color Change or Turbidity in Culture Medium

Q: My this compound cell culture medium has turned yellow overnight and appears cloudy. What is the likely cause and what should I do?

A: A rapid yellowing of the medium (indicating a pH shift) and visible turbidity are classic signs of bacterial contamination.[2] Under a microscope, you may observe small, motile particles between the cells.[6]

Solution:

  • Isolate and Discard: Immediately isolate the contaminated flask to prevent cross-contamination. For severe contamination, it is best to discard the culture.[3]

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet and incubator.[2] Wipe surfaces with 70% ethanol (B145695) followed by a stronger disinfectant.[3]

  • Review Aseptic Technique: Re-evaluate your lab's aseptic practices. Ensure proper handwashing, use of sterile reagents and equipment, and minimize the time culture flasks are open in the biosafety cabinet.

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

Q: I am getting highly variable results with my MTT viability assay for this compound cells. What are the common pitfalls?

A: Inconsistent results in MTT assays can stem from several factors related to both the cells and the assay procedure itself. The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[4]

Common Pitfalls and Solutions:

  • Incomplete Solubilization of Formazan (B1609692): Ensure the formazan crystals are completely dissolved before reading the absorbance. Use a sufficient volume of a suitable solvent like DMSO or a solution containing SDS, and mix thoroughly by pipetting or using an orbital shaker.

  • Cell Density: The number of cells seeded is critical. If cells are overgrown, they may enter a stationary growth phase, leading to altered metabolic rates. Conversely, very low cell density can also lead to unreliable results.[4]

  • Compound Interference: Some chemical compounds can directly interact with MTT, leading to its reduction and a false-positive signal for cell viability.[7] It is recommended to run a control with the compound in cell-free medium to check for direct effects.

  • Metabolic Changes: The treatment itself might alter the metabolic state of the cells without killing them, leading to an over- or underestimation of cell viability.[7] It is advisable to confirm results with a non-metabolic assay, such as the trypan blue exclusion assay.[7]

Issue 3: this compound Cells Are Not Adhering or Growing Poorly After Passaging

Q: After splitting my this compound cells, they are taking a long time to attach and are not proliferating as expected. What could be the problem?

A: Poor attachment and growth post-passaging can be due to several factors, including excessive exposure to dissociation agents or improper handling.

Solutions:

  • Minimize Trypsin Exposure: Over-trypsinization can damage cell surface proteins required for attachment. Only expose cells to trypsin long enough for them to detach (typically 2-5 minutes).[8] You can monitor detachment under a microscope.[9]

  • Neutralize Trypsin: Ensure the trypsin is neutralized with a medium containing serum or a specific trypsin inhibitor.[9]

  • Gentle Handling: Pipette the cell suspension gently to avoid mechanical stress that can damage the cells.[1]

  • Check for Contamination: Low-level microbial contamination, particularly mycoplasma, can affect cell growth rates and morphology.[2]

Experimental Protocols

Protocol 1: Passaging Adherent this compound Cells

This protocol describes the standard procedure for sub-culturing adherent this compound cells. Passaging should be done when cells reach 80-90% confluency.[1]

  • Preparation: Pre-warm the culture medium, PBS (phosphate-buffered saline), and Trypsin-EDTA solution to 37°C.[10]

  • Wash: Aspirate the spent medium from the culture flask. Wash the cell monolayer once with sterile PBS to remove any residual serum that could inhibit trypsin activity.[8]

  • Dissociation: Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell layer (e.g., 1 mL for a T-25 flask). Incubate at 37°C for 2-5 minutes, or until cells have detached.[8]

  • Neutralization: Add 2-3 volumes of complete growth medium (containing serum) to the flask to inactivate the trypsin.[8]

  • Cell Collection: Gently pipette the medium over the cell layer to create a single-cell suspension. Transfer the cell suspension to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at approximately 300 x g for 3-5 minutes to pellet the cells.

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium.

  • Seeding: Count the cells and determine their viability. Dilute the cell suspension to the desired seeding density and transfer the appropriate volume to new culture flasks.[9]

Protocol 2: MTT Cell Viability Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed this compound cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with varying concentrations of the test compound. Include appropriate controls, such as a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Recommended Reagent Volumes for Passaging this compound Cells
Flask SizeSurface Area (cm²)PBS Wash VolumeTrypsin-EDTA VolumeNeutralization Medium Volume
T-25253-5 mL1-2 mL4-6 mL
T-75758-10 mL3-5 mL6-10 mL
T-15015015-20 mL5-7 mL10-15 mL
Table 2: Troubleshooting Common Contaminants in this compound Cultures
ContaminantAppearanceMedium AppearanceRecommended Action
Bacteria Small, motile rods or cocciRapidly turns yellow; cloudyDiscard culture; decontaminate incubator and hood.[3][6]
Yeast Round or oval budding particlesMay remain clear initially, turns yellow over timeDiscard culture; antimycotics can be used but are often toxic to cells.[3]
Fungus (Mold) Thin, filamentous hyphaeCloudy with visible fuzzy clumpsDiscard culture immediately; thoroughly decontaminate the work area.[3]
Mycoplasma No visible particles (sub-microscopic)No obvious changeTest regularly; use specific antibiotics if culture is irreplaceable.

Mandatory Visualizations

DU717_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_readout Phase 3: Readout cluster_analysis Phase 4: Analysis Thaw Thaw this compound Cells Culture Culture & Expand Cells Thaw->Culture Seed Seed Cells in 96-Well Plate Culture->Seed Treat Add Test Compound Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze Report Generate Report Analyze->Report

Caption: Workflow for a typical this compound cell viability assay.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A simplified diagram of the MAPK signaling pathway.

References

how to prevent DU717 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues of the investigational compound DU717 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing reduced potency in my assays. What could be the cause?

A1: Reduced potency of this compound is often an indication of chemical degradation. The most common degradation pathways for organic small molecules like this compound are hydrolysis and oxidation.[1][2] The rate of this degradation can be influenced by several factors in your experimental setup, including pH, temperature, light exposure, and the presence of oxygen.[3][4] It is also crucial to ensure proper storage of both stock solutions and working solutions.

Q2: What are the primary chemical functional groups in a molecule that are susceptible to degradation?

A2: Functional groups that are most susceptible to hydrolytic degradation include esters, amides, lactones, and imides.[3] Oxidation often occurs at sites with high electron density, such as phenols, thiols, and tertiary amines. The specific structure of this compound should be reviewed to identify any such labile moieties.

Q3: How can I proactively prevent the degradation of this compound during my experiments?

A3: To prevent degradation, it is recommended to use buffered solutions to maintain an optimal pH, protect your samples from light using amber vials or by wrapping them in foil, and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] Storing stock solutions at or below -20°C and preparing fresh working solutions for each experiment is also a critical step. For aqueous solutions, sterile filtering and using degassed solvents can further mitigate degradation.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. This compound solutions, particularly in protic solvents like water or methanol, are more prone to degradation. If solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation or stress testing study is an experiment designed to intentionally degrade the compound under more severe conditions than it would typically experience during storage or use.[3][5] These studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing a stability-indicating analytical method (like HPLC) that can accurately measure the active compound without interference from its degradants.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of this compound activity in aqueous buffers.
  • Possible Cause 1: Hydrolysis. The presence of water, especially at non-neutral pH, can lead to the hydrolytic degradation of this compound if it contains susceptible functional groups.

    • Troubleshooting Steps:

      • pH Optimization: Determine the optimal pH for this compound stability by conducting a short-term stability study in a range of buffers (e.g., pH 3, 5, 7, 9).

      • Use Fresh Buffers: Always use freshly prepared buffers for your experiments.

      • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

      • Analysis: Use a stability-indicating HPLC method to quantify the amount of intact this compound remaining at different time points.

  • Possible Cause 2: Oxidation. Dissolved oxygen in aqueous buffers can lead to oxidative degradation.

    • Troubleshooting Steps:

      • Degas Buffers: Before use, degas all aqueous buffers by sonication or by sparging with an inert gas like nitrogen or argon.

      • Inert Atmosphere: If this compound is highly sensitive to oxidation, consider preparing solutions and running experiments under an inert atmosphere (e.g., in a glove box).

      • Antioxidants: For formulation studies, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could be considered, but their compatibility with the experimental system must be verified.

Issue 2: Appearance of new peaks in HPLC analysis of this compound samples.
  • Possible Cause: Degradation of this compound. The new peaks likely represent degradation products.

    • Troubleshooting Steps:

      • Characterize Degradants: If possible, use LC-MS to get the mass of the new peaks to help in their identification.

      • Conduct a Forced Degradation Study: This will help to systematically produce the degradation products and confirm their identity. (See Experimental Protocol below).

      • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent this compound peak from all degradation products. This is known as a stability-indicating method.[6][7]

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various stress conditions based on a typical forced degradation study. The goal of such a study is to achieve 5-20% degradation to ensure that potential degradation products are formed and can be detected.[5]

Table 1: Stability of this compound in Solution under Hydrolytic Stress

ConditionTemperatureTime (hours)This compound Remaining (%)
0.1 M HCl60°C2485.2
Water60°C2495.1
0.1 M NaOH60°C2478.9

Table 2: Stability of this compound under Oxidative and Photolytic Stress

ConditionTemperatureTime (hours)This compound Remaining (%)
3% H₂O₂Room Temp2482.5
Photolytic (ICH Q1B)Room Temp2490.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing to identify the potential degradation pathways of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.

Visualizations

DU717_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, H₂O₂ Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradant_A Hydrolytic Degradant Hydrolysis->Degradant_A Degradant_B Oxidative Degradant Oxidation->Degradant_B Degradant_C Photolytic Degradant Photodegradation->Degradant_C

Caption: Major degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution This compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Light Photolysis Stock_Solution->Light HPLC_MS HPLC-MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Light->HPLC_MS Data_Interpretation Data Interpretation HPLC_MS->Data_Interpretation

Caption: Workflow for this compound forced degradation study.

References

DU717 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "DU717." The following technical support center content is a comprehensive template designed to address common issues related to the off-target effects of targeted inhibitors. Researchers and drug development professionals can adapt this framework to their specific compound of interest once in-house data is available.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: As this compound is not characterized in public literature, its specific off-target profile is not established. Generally, off-target effects for kinase inhibitors can arise from binding to unintended kinases or other proteins, leading to unexpected cellular phenotypes. We recommend performing a comprehensive kinase panel screen to identify potential off-target interactions.

Q2: How can I mitigate the off-target effects of this compound in my experiments?

A2: Mitigating off-target effects is crucial for accurate interpretation of experimental results. Strategies include:

  • Using the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.

  • Employing structurally unrelated inhibitors: Use a different inhibitor with the same on-target activity but a distinct chemical scaffold to confirm that the observed phenotype is not due to a shared off-target.

  • Genetic validation: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target of this compound. The resulting phenotype should phenocopy the effects of the inhibitor if it is acting on-target.

Q3: What are the recommended control experiments when using this compound?

A3: Robust control experiments are essential. We recommend including:

  • Vehicle control: To control for the effects of the solvent (e.g., DMSO).

  • Inactive enantiomer/isomer control: If available, use a structurally similar but biologically inactive version of this compound.

  • Positive and negative control cell lines: Use cell lines known to be sensitive and resistant to the on-target effect of this compound.

Troubleshooting Guide

Issue 1: I am observing a phenotype that is inconsistent with the known function of the intended target of this compound.

  • Question: Could this be an off-target effect?

  • Answer: Yes, this is a strong possibility. We recommend performing a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it is likely due to an off-target effect.

Issue 2: My results with this compound are not reproducible.

  • Question: What are the common causes of variability when using small molecule inhibitors?

  • Answer: Inconsistent results can stem from several factors:

    • Compound stability: Ensure this compound is properly stored and has not degraded.

    • Cell culture conditions: Variations in cell density, passage number, and media composition can alter cellular responses.

    • Experimental timing: The duration of drug exposure can significantly impact the observed phenotype.

Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data from a kinase panel screen for a compound like this compound. This illustrates how to present such data clearly.

Kinase Target Binding Affinity (Kd, nM) Percent Inhibition at 1 µM Notes
On-Target Kinase A 5 98% Primary Target
Off-Target Kinase B5085%High-affinity off-target
Off-Target Kinase C25060%Moderate-affinity off-target
Off-Target Kinase D150025%Low-affinity off-target

Experimental Protocols

Protocol: Profiling Off-Target Kinase Binding using a Competition Binding Assay

This protocol provides a general framework for assessing the kinase selectivity of a test compound like this compound.

1. Materials:

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO).

  • A panel of recombinant human kinases.

  • A broad-spectrum kinase inhibitor ligand immobilized on a solid support (e.g., beads).

  • Assay buffer (e.g., Tris-buffered saline with detergents and BSA).

  • Detection reagent (e.g., quantitative PCR-based signal detection system).

  • Multi-well assay plates.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In each well of the assay plate, combine a specific kinase from the panel with the immobilized ligand.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the plate to allow the test compound to compete with the immobilized ligand for binding to the kinase.

  • Wash the plate to remove unbound compound and kinase.

  • Quantify the amount of kinase bound to the immobilized ligand using the detection reagent.

  • Calculate the percent inhibition for each kinase at each concentration of this compound.

  • Determine the dissociation constant (Kd) for the interaction between this compound and each kinase by fitting the data to a binding curve.

Visualizations

G cluster_0 This compound On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Target_Kinase Target Kinase A This compound->Target_Kinase Inhibits Off_Target_Kinase Off-Target Kinase B This compound->Off_Target_Kinase Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phosphorylates Cellular_Response_On Desired Cellular Response Downstream_Effector_1->Cellular_Response_On Leads to Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Phosphorylates Cellular_Response_Off Undesired Cellular Response Downstream_Effector_2->Cellular_Response_Off Leads to

Caption: Hypothetical signaling pathways for this compound.

Caption: Workflow for investigating off-target effects.

G cluster_0 Troubleshooting Logic Inconsistent_Results Inconsistent Results with this compound Check_Compound Check Compound Integrity (Storage, Age, Solubility) Inconsistent_Results->Check_Compound Check_Cells Check Cell Culture Conditions (Passage #, Density, Contamination) Inconsistent_Results->Check_Cells Check_Protocol Check Experimental Protocol (Timing, Concentrations) Inconsistent_Results->Check_Protocol Consistent Results are now consistent Check_Compound->Consistent Check_Cells->Consistent Check_Protocol->Consistent

Caption: Decision tree for troubleshooting inconsistent results.

Technical Support Center: Enhancing the Bioavailability of DU717

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on DU717 is limited. This guide provides information based on available data and general principles of pharmaceutical science for enhancing the bioavailability of research compounds. The experimental protocols and potential mechanisms described should be adapted and validated for your specific research needs.

General Information & FAQs

Q1: What is this compound?

A1: this compound is identified as an antihypertensive agent.[1][2] Its chemical formula is C12H15ClN4O2S, and its CAS number is 59943-31-6.

Q2: What are the known solubility properties of this compound?

A2: Based on information from chemical suppliers, this compound is soluble in DMSO up to 50 mM and in water up to 1 mg/ml.

Q3: Has this compound been studied in vivo?

A3: Yes, a study from 1978 describes the oral administration of this compound to rats at a dose of 10 mg/kg to determine plasma levels.[1] Another in vivo study in rats used a dose of 100 mg/kg per day orally for EEG recording.[1]

Troubleshooting Guide for Preclinical Formulation Development

Q1: My this compound formulation shows poor dissolution in aqueous media. What can I do?

A1: Poor aqueous solubility is a common challenge. Here are several strategies to consider, starting with the simplest:

  • pH Adjustment: Determine the pKa of this compound. If it is an ionizable compound, adjusting the pH of the dissolution media to ionize the molecule can significantly enhance its solubility.

  • Co-solvents: For preclinical studies, using a co-solvent system can be effective. A mixture of water with pharmaceutically acceptable solvents like ethanol, propylene (B89431) glycol, or PEG 400 can increase solubility. Start with a low percentage of the co-solvent and titrate up to find the optimal balance between solubility and physiological compatibility.

  • Surfactants: The addition of non-ionic surfactants such as Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration can form micelles that encapsulate the drug, increasing its apparent solubility.

  • Complexation: Cyclodextrins (like HP-β-CD) can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. This is a common strategy for early-stage formulation development.

Q2: I am observing low permeability of this compound in my in vitro Caco-2 cell model. What does this indicate and how can I address it?

A2: Low permeability in a Caco-2 assay suggests that this compound may be poorly absorbed across the intestinal epithelium, which could be a significant contributor to low oral bioavailability.

  • Efflux Transporter Involvement: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). You can perform the Caco-2 permeability assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) from the apical to the basolateral side would suggest that P-gp-mediated efflux is limiting its absorption.

  • Permeation Enhancers: For research purposes, you can explore the use of permeation enhancers. However, their use in final drug formulations is often limited by toxicity.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state at the site of absorption and can also inhibit efflux transporters.

Troubleshooting for In Vivo Studies

Q1: After oral administration of this compound to rats, the plasma concentrations are very low and highly variable. What are the potential causes and solutions?

A1: Low and variable plasma concentrations are classic signs of poor oral bioavailability. The issue could stem from poor solubility, low permeability, or extensive first-pass metabolism.

  • Formulation Impact: Ensure the formulation used for oral gavage maintains this compound in a solubilized state in the gastrointestinal tract. If you are using a simple suspension, the dissolution rate may be the limiting factor. Consider using a solution (e.g., in a co-solvent system) or a lipid-based formulation for your next pharmacokinetic study.

  • First-Pass Metabolism: Investigate the potential for extensive metabolism in the gut wall or liver. You can perform an in vitro metabolic stability assay using liver microsomes. If the metabolic stability is low, it indicates that the drug is rapidly cleared, which could explain the low plasma concentrations.

  • Dose Escalation: The reported in vivo studies have used doses ranging from 10 mg/kg to 100 mg/kg in rats.[1] If you are using a low dose, you may be below the limit of detection for your analytical method. A dose escalation study can help determine if the exposure is dose-proportional.

Q2: How can I accurately measure the concentration of this compound in plasma samples?

A2: A validated analytical method is crucial for reliable pharmacokinetic data. A gas chromatography method with electron-capture detection has been reported for the determination of this compound in plasma.[1] The reported range for accurate determination was 10 to 150 ng/mL, with a minimum detectable concentration of 1 ng/mL.[1] For modern drug discovery, developing a more sensitive and high-throughput LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method is recommended.

Quantitative Data Summary

ParameterValueSource
Solubility
In DMSOUp to 50 mMChemical Supplier
In WaterUp to 1 mg/mlChemical Supplier
Analytical Method
TechniqueGas ChromatographyYamaguchi T, et al. 1978[1]
Detection Range10 - 150 ng/mLYamaguchi T, et al. 1978[1]
Minimum Detectable Conc.1 ng/mLYamaguchi T, et al. 1978[1]
In Vivo Studies (Rat)
Oral Dose (Pharmacokinetics)10 mg/kgYamaguchi T, et al. 1978[1]
Oral Dose (EEG Study)100 mg/kg/dayInferred from MedChemExpress[1]

Experimental Protocols

Protocol: Determination of this compound in Plasma by Gas Chromatography

This protocol is based on the method described by Yamaguchi T, et al. (1978).[1]

  • Sample Preparation:

    • To 1 mL of plasma, add a suitable internal standard.

    • Add 0.5 mL of 1 M sodium hydroxide (B78521) and 6 mL of benzene.

    • Shake vigorously for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for injection.

  • Gas Chromatography Conditions:

    • Column: A glass column packed with a suitable stationary phase (e.g., 2% OV-17 on Chromosorb W).

    • Temperatures:

      • Injection port: 270°C

      • Column: 250°C

      • Detector: 280°C

    • Carrier Gas: Nitrogen at a suitable flow rate.

    • Detector: Electron Capture Detector (ECD).

  • Quantification:

    • Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolation from the standard curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Pharmacokinetics solubility Solubility Screening (pH, co-solvents) formulation Develop Formulations (e.g., Solution, SEDDS) solubility->formulation dissolution In Vitro Dissolution Testing formulation->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 dosing Oral Dosing in Rats caco2->dosing metabolism Metabolic Stability (Liver Microsomes) metabolism->dosing sampling Blood Sampling dosing->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis pk_params Calculate PK Parameters (AUC, Cmax, Tmax) analysis->pk_params

Caption: Experimental workflow for assessing the oral bioavailability of a research compound.

hypothetical_pathway cluster_cell Vascular Smooth Muscle Cell L_type_Ca L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK MLCK (active) Ca_Calmodulin->MLCK Contraction Muscle Contraction MLCK->Contraction This compound This compound (Hypothetical MOA) This compound->L_type_Ca Inhibition

Caption: Hypothetical mechanism of action for an antihypertensive agent like this compound.

References

dealing with DU717 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address experimental variability when working with DU717, a novel antihypertensive agent. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

For in vitro experiments, this compound can be dissolved in DMSO at a stock concentration of 10 mM. For in vivo studies, a formulation of 5% DMSO in saline is recommended. It is crucial to prepare fresh solutions daily to avoid degradation.

Q2: What is the stability of this compound in solution?

This compound is stable in DMSO at -20°C for up to one month. However, repeated freeze-thaw cycles should be avoided. Once diluted in aqueous media for experiments, it is recommended to use the solution within 4-6 hours.

Q3: At what concentration does this compound show optimal efficacy in vitro?

The optimal concentration of this compound can vary depending on the cell line and assay. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 for your specific experimental setup.

Q4: Are there any known off-target effects of this compound?

While this compound is designed to be a potent and selective antihypertensive agent, potential off-target effects have not been fully elucidated. We recommend performing appropriate control experiments, including testing on non-target cell lines or using a negative control compound.

Troubleshooting Guide

This guide addresses common issues that may lead to experimental variability.

Issue Potential Cause Recommended Solution
High variability between replicate wells in cell-based assays Inconsistent cell seeding densityEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Inaccurate pipetting of this compoundCalibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step.
Inconsistent in vivo efficacy Poor drug formulation and solubilityPrepare the this compound formulation fresh for each experiment. Ensure the compound is fully dissolved before administration. Consider using a sonicator for better dissolution.
Variability in animal modelsUse age- and weight-matched animals. Ensure consistent housing conditions (light/dark cycle, temperature, diet). Acclimatize animals to the experimental procedures before starting the study.
Incorrect administration of the compoundFor oral gavage, ensure the compound is delivered directly into the stomach. For intravenous injections, confirm proper needle placement in the vein.
Unexpected cytotoxicity in vitro High concentration of DMSOEnsure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration.
Contamination of cell culturesRegularly test cell lines for mycoplasma contamination. Practice sterile techniques to prevent bacterial or fungal contamination.

Experimental Protocols

Cell Viability Assay (MTT)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

  • Use male SHRs aged 12-14 weeks.

  • Measure baseline systolic blood pressure (SBP) using the tail-cuff method for 3 consecutive days to acclimate the animals.

  • Randomly divide the animals into treatment and vehicle control groups (n=8 per group).

  • Prepare the this compound formulation (e.g., 10 mg/kg) in 5% DMSO in saline.

  • Administer this compound or vehicle control daily via oral gavage for 4 weeks.

  • Measure SBP weekly, 2 hours post-administration.

  • At the end of the study, collect blood and tissue samples for further analysis.

Visualizations

DU717_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor AT1R PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKC DAG->PKC Cell_Growth Cell Growth PKC->Cell_Growth CaM CaM Vasoconstriction Vasoconstriction CaM->Vasoconstriction Ca_ion->CaM This compound This compound This compound->Receptor AngII Angiotensin II AngII->Receptor

Caption: Proposed signaling pathway for this compound's antihypertensive effect.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_data Data Interpretation A1 Dose-Response Curve A2 EC50 Determination A1->A2 A3 Cell Viability Assay A2->A3 C1 Statistical Analysis A3->C1 B1 Animal Model Selection (SHR) B2 Drug Formulation & Dosing B1->B2 B3 Blood Pressure Measurement B2->B3 B4 Data Analysis B3->B4 B4->C1 C2 Variability Assessment C1->C2 C3 Conclusion C2->C3

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic cluster_invitro_check In Vitro Checks cluster_invivo_check In Vivo Checks Start High Experimental Variability Observed Decision Variability Source? Start->Decision Check1 Review Cell Seeding Protocol Check2 Verify Pipette Calibration Check1->Check2 Check3 Assess Reagent Stability Check2->Check3 End Consistent Results Check3->End Check4 Confirm Drug Formulation Check5 Standardize Animal Handling Check4->Check5 Check6 Validate Measurement Technique Check5->Check6 Check6->End Decision->Check1 In Vitro Decision->Check4 In Vivo

Caption: Logical flow for troubleshooting experimental variability.

Technical Support Center: DU717 (TCD-717) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DU717, also known as TCD-717 or RSM-932A, a selective inhibitor of choline (B1196258) kinase alpha (ChoKα).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCD-717) and what is its primary mechanism of action?

A1: this compound (TCD-717/RSM-932A) is a small-molecule inhibitor of choline kinase alpha (ChoKα) with potential antineoplastic activity.[1] ChoKα is the initial enzyme in the Kennedy pathway, which is responsible for the biosynthesis of phosphatidylcholine, a major component of cell membranes.[2][3][4] By inhibiting ChoKα, TCD-717 disrupts this pathway, leading to a toxic effect and ultimately cell death in cancer cells where ChoKα is often overexpressed.[1]

Q2: In which cancer types has TCD-717 shown activity?

A2: TCD-717 has demonstrated potent anti-proliferative activity in a variety of tumor-derived cell lines, including those from breast, lung, colon, bladder, liver, ovary, bone, cervix, kidney, pancreas, melanoma, and brain tumors.[5]

Q3: What are the reported IC50 values for TCD-717?

A3: The half-maximal inhibitory concentration (IC50) for TCD-717 against human recombinant ChoKα is approximately 1.0 µM.[5][6] It shows selectivity for ChoKα over ChoKβ, with an IC50 of 33 µM for the latter.[5] The anti-proliferative IC50 values in various cancer cell lines typically range from 1.3 to 7.1 µM after 72 hours of treatment.[5]

Q4: What is the downstream signaling impact of ChoKα inhibition by TCD-717?

A4: Inhibition of ChoKα by TCD-717 has been shown to suppress both the MAPK and PI3K/AKT signaling pathways.[4][7] This disruption of key cellular signaling cascades contributes to its anti-cancer effects.

Q5: Has TCD-717 been evaluated in clinical trials?

A5: Yes, TCD-717 has been evaluated in a Phase I clinical trial for patients with advanced solid tumors (NCT01215864).[2][8][9]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent drug concentration, uneven cell seeding, or contamination.

  • Troubleshooting Steps:

    • Verify Drug Stock Concentration: Prepare fresh dilutions of TCD-717 from a validated stock solution for each experiment.

    • Ensure Homogeneous Cell Seeding: Gently pipette to ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution.

    • Check for Contamination: Regularly inspect cell cultures for any signs of microbial contamination.

    • Optimize Seeding Density: Determine the optimal cell seeding density for your specific cell line to ensure cells are in the exponential growth phase during the experiment.

Problem 2: Lower than expected in vitro efficacy.

  • Possible Cause: Sub-optimal treatment duration, drug instability, or cell line resistance.

  • Troubleshooting Steps:

    • Extend Treatment Duration: While effects can be seen at 24 hours, anti-proliferative activity is often more pronounced at 72 hours.[5]

    • Assess Drug Stability: TCD-717 is typically dissolved in DMSO for in vitro use. Ensure proper storage of stock solutions at -20°C or -80°C to maintain stability.[5]

    • Evaluate ChoKα Expression: Confirm the expression level of ChoKα in your cell line of interest, as this can influence sensitivity to the inhibitor.

    • Consider Combination Therapy: Studies have shown that TCD-717 can act synergistically with other chemotherapeutic agents like cisplatin.[10][11]

Data Presentation

Table 1: In Vitro Activity of TCD-717

ParameterValueReference
Target Choline Kinase Alpha (ChoKα)[1]
IC50 (ChoKα) 1.0 µM[5][6]
IC50 (ChoKβ) 33 µM[5]
Anti-proliferative IC50 Range (various cancer cell lines, 72h) 1.3 - 7.1 µM[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of TCD-717 on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of TCD-717 in a suitable vehicle (e.g., DMSO) and add to the cells. Include a vehicle-only control.

    • Incubate the plate for the desired time period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilization solution).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Choline Kinase Activity Assay

  • Objective: To measure the enzymatic activity of ChoKα in the presence of TCD-717.

  • Methodology:

    • Prepare a reaction mixture containing MgCl2, KCl, ATP, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Add cell lysate or purified ChoKα enzyme to the reaction mixture.

    • Add varying concentrations of TCD-717 or a vehicle control.

    • Initiate the reaction by adding radiolabeled choline (e.g., ³H-choline).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a mixture of methanol (B129727) and chloroform (B151607) to separate the aqueous and organic phases.

    • Quantify the amount of radiolabeled phosphocholine (B91661) in the aqueous phase using liquid scintillation counting.

    • Calculate the percentage of inhibition relative to the vehicle control.

Mandatory Visualizations

Choline_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Choline_Transporter Choline Transporter Choline_in Choline Choline_Transporter->Choline_in Uptake Phosphatidylcholine Phosphatidylcholine ChoK Choline Kinase α (ChoKα) Choline_in->ChoK Phosphocholine Phosphocholine ChoK->Phosphocholine ATP -> ADP TCD_717 TCD-717 TCD_717->ChoK Inhibition Kennedy_Pathway Kennedy Pathway (subsequent steps) Phosphocholine->Kennedy_Pathway Kennedy_Pathway->Phosphatidylcholine

Caption: The Kennedy Pathway and the inhibitory action of TCD-717 on Choline Kinase α.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with TCD-717 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Enzyme_Assay Choline Kinase Activity Assay Treatment->Enzyme_Assay Signaling_Analysis Western Blot for MAPK/PI3K/AKT pathways Treatment->Signaling_Analysis Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Positive Results In_Vivo_Treatment In Vivo Administration of TCD-717 Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment

Caption: General experimental workflow for evaluating TCD-717 efficacy.

References

Validation & Comparative

Validating the Activity of DU717, a Novel PI3K/AKT/mTOR Pathway Inhibitor, Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound DU717 with established inhibitors of the PI3K/AKT/mTOR signaling pathway. The data presented herein is based on a hypothetical scenario where this compound is a newly developed inhibitor of this pathway. The experimental data are representative examples intended to guide researchers in designing and interpreting validation studies.

Introduction to the PI3K/AKT/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent occurrence in human cancers, making it a prime target for therapeutic intervention.[1][3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][5] PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a host of downstream targets, including mTOR, to orchestrate various cellular responses.[1]

This guide will compare the activity of the hypothetical novel inhibitor, this compound, against well-characterized inhibitors targeting different nodes of the PI3K/AKT/mTOR pathway.

Comparative Analysis of Inhibitor Activity

The inhibitory activity of this compound was assessed and compared to a panel of known inhibitors targeting PI3K, AKT, and mTOR. The half-maximal inhibitory concentration (IC50) was determined using both in vitro kinase assays and cellular assays.

In Vitro Kinase Assay Data

The direct inhibitory effect on the enzymatic activity of PI3Kα was measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

CompoundTargetIC50 (nM)
This compound PI3Kα (hypothetical) 15
Pictilisib (GDC-0941)Pan-Class I PI3K3
Idelalisib (CAL-101)PI3Kδ2.5
Copanlisib (BAY 80-6946)Pan-Class I PI3K (potent on α/δ)0.5
MK-2206Allosteric AKT inhibitor>1000
Everolimus (RAD001)mTORC1>1000

Data is representative and compiled for comparative purposes.

Cellular Assay Data

The potency of the inhibitors in a cellular context was evaluated by measuring the inhibition of AKT phosphorylation at Serine 473 (p-AKT S473) in a cancer cell line with a constitutively active PI3K pathway (e.g., MCF7).

CompoundTargetCellular IC50 (nM) for p-AKT (S473) inhibition
This compound PI3Kα (hypothetical) 55
Pictilisib (GDC-0941)Pan-Class I PI3K28
Idelalisib (CAL-101)PI3Kδ>500 (in relevant cell lines)
Copanlisib (BAY 80-6946)Pan-Class I PI3K7
MK-2206Allosteric AKT inhibitor12
Everolimus (RAD001)mTORC1No direct effect on p-AKT

Data is representative and compiled for comparative purposes.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach, the following diagrams were generated.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth This compound This compound This compound->PI3K Known_PI3Ki Known PI3K Inhibitors Known_PI3Ki->PI3K Known_AKTi Known AKT Inhibitors Known_AKTi->AKT Known_mTORi Known mTOR Inhibitors Known_mTORi->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition.

Western_Blot_Workflow CellCulture 1. Cell Culture (e.g., MCF7) Treatment 2. Treatment with This compound & Known Inhibitors CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (e.g., anti-p-AKT S473) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of PI3K pathway inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro PI3K HTRF Kinase Assay

This assay measures the direct enzymatic activity of PI3K and its inhibition.[5]

Materials:

  • Recombinant PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF detection reagents

  • 384-well assay plates

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

Procedure:

  • Assay Plate Preparation: Add diluted test compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant PI3K enzyme to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add HTRF detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.[5]

Western Blotting for Phosphorylated AKT (p-AKT Ser473)

This protocol outlines the steps for analyzing the phosphorylation status of AKT as a downstream marker of PI3K pathway activity.[6][7][8]

Materials:

  • Cancer cell line (e.g., MCF7)

  • Cell culture medium and supplements

  • Test compounds (this compound and known inhibitors)

  • RIPA lysis buffer with protease and phosphatase inhibitors[9]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)[6]

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or known inhibitors for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7][8]

  • SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: After further washes, apply a chemiluminescent substrate and capture the signal using an imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total AKT and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT and loading control signals. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

References

In-depth Comparative Analysis of DU717: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the compound designated DU717 with similar agents is not possible at this time due to the absence of publicly available scientific literature and data that definitively characterize its chemical structure, mechanism of action, and therapeutic targets.

Extensive searches of chemical and biomedical databases, as well as the broader scientific literature, have failed to yield specific information identifying a unique pharmacological agent with the designation "this compound" or "DU-717". While some search results allude to a "DU-717" as an antihypertensive agent in early-stage animal research, no concrete data on its chemical properties, pharmacological profile, or experimental protocols are available. This lack of foundational information precludes the identification of structurally or functionally similar compounds, which is a prerequisite for a comparative analysis.

For a meaningful comparison guide to be constructed for a scientific audience, the following information would be essential:

  • Chemical Identity: The precise chemical structure of this compound is necessary to understand its class and to identify other compounds with similar scaffolds.

  • Mechanism of Action: A detailed understanding of how this compound exerts its effects at a molecular level is required to find other agents that target the same or similar biological pathways.

  • Experimental Data: Quantitative data from preclinical or clinical studies are needed to compare the efficacy, potency, selectivity, and safety of this compound with that of other compounds. This would include, but not be limited to, dose-response curves, pharmacokinetic profiles, and toxicological assessments.

  • Therapeutic Target: The specific protein, enzyme, or receptor that this compound interacts with must be known to compare it to other modulators of that same target.

Without these critical pieces of information, any attempt to create a comparison guide would be purely speculative and would not meet the standards of scientific rigor expected by researchers, scientists, and drug development professionals.

Hypothetical Comparative Workflow

Should data on this compound become available, a comparative analysis would follow a structured approach. The logical workflow for such an analysis is outlined below. This workflow illustrates the necessary steps to provide a comprehensive and objective comparison.

cluster_0 Phase 1: Compound Identification & Data Acquisition cluster_1 Phase 2: Data Analysis & Presentation cluster_2 Phase 3: Synthesis & Reporting Identify this compound Define this compound: Chemical Structure & Mechanism of Action Identify Comparators Identify Structurally or Mechanistically Similar Compounds Identify this compound->Identify Comparators Gather Data Acquire Experimental Data: Efficacy, Safety, PK/PD Identify Comparators->Gather Data Tabulate Data Structure Quantitative Data into Comparative Tables Gather Data->Tabulate Data Detail Protocols Document Experimental Methodologies Tabulate Data->Detail Protocols Visualize Pathways Diagram Signaling Pathways & Workflows Tabulate Data->Visualize Pathways Synthesize Findings Synthesize Comparative Analysis Detail Protocols->Synthesize Findings Visualize Pathways->Synthesize Findings Generate Report Produce Final Comparison Guide Synthesize Findings->Generate Report

Caption: Hypothetical workflow for a comparative analysis of this compound.

Further investigation into proprietary or internal research databases of pharmaceutical companies may be necessary to identify the compound . However, based on publicly accessible information, a detailed comparison guide on this compound cannot be produced at this time.

Navigating the Landscape of Choline Kinase Alpha Inhibition: A Comparative Guide to DU717 (TCD-717)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the choline (B1196258) kinase alpha (ChoKα) inhibitor DU717, also known as TCD-717 or RSM-932A, with other relevant compounds, supported by experimental data. The information is presented to facilitate an informed evaluation of its potential in cancer therapy.

TCD-717 is a potent and specific small-molecule inhibitor of choline kinase alpha (ChoKα), an enzyme frequently overexpressed in a wide range of human cancers and a key player in tumor cell metabolism.[1][2][3] By targeting ChoKα, TCD-717 disrupts the synthesis of phosphatidylcholine, a crucial component of cell membranes, thereby inducing a toxic effect and leading to cancer cell death.[3] Preclinical studies have demonstrated its significant anti-proliferative and anti-tumoral activity both in laboratory settings and in animal models.[2][4] Furthermore, TCD-717 has completed a Phase I clinical trial in patients with advanced solid tumors (NCT01215864).[5][6]

Comparative In Vitro Efficacy

The anti-proliferative activity of TCD-717 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad efficacy. A comparison with another ChoKα inhibitor, MN58b, is presented below.

Cell LineCancer TypeTCD-717 (RSM-932A) IC50 (µM)MN58b IC50 (µM)
H460Non-Small Cell Lung Cancer1.11 ± 0.4[7][8]0.28 ± 0.12[7][8]
H460 MN58RNSCLC (MN58b Resistant)9.5 ± 1.19[7][8]19.2 ± 2.6[7][8]
H460 TCD717RNSCLC (TCD-717 Resistant)10.8 ± 2.26[8]28.8 ± 10.5[8]
HT-29Colon Adenocarcinoma1.2[1]Not Available
MDA-MB-468Breast Adenocarcinoma2.4[1]Not Available
MCF-10ANon-tumorigenic Breast7.1[1]Not Available

Synergistic Potential in Combination Therapies

Preclinical evidence suggests that TCD-717 can enhance the efficacy of standard chemotherapeutic agents, offering a potential strategy to overcome drug resistance and improve patient outcomes.

Combination with Cisplatin (B142131)

In non-small cell lung cancer (NSCLC) cell lines, combining TCD-717 with cisplatin has demonstrated a strong synergistic effect, as indicated by a Combination Index (CI) of less than 1.[7][8] A CI value below 1 signifies that the effect of the two drugs combined is greater than the sum of their individual effects.[7][8]

Cell LineCombinationCombination Index (CI)Outcome
H460TCD-717 + Cisplatin< 1 (Strong Synergism)[7][8]Increased cell death compared to single agents[7]
H1299TCD-717 + Cisplatin< 1 (Strong Synergism)[7]Increased cell death compared to single agents[7]
Combination with 5-Fluorouracil (5-FU)

The combination of ChoKα inhibitors with 5-FU is being explored as a new therapeutic approach for colorectal cancer.[9]

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative effects of TCD-717 and other compounds are commonly determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Compound Treatment: Cells are then treated with a range of concentrations of the test compound (e.g., TCD-717) and incubated for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[10]

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.[10]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell proliferation by 50% compared to untreated control cells.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effects of drug combinations are quantified by the Combination Index (CI), calculated using the Chou-Talalay method.[7][8]

The CI value is calculated as: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[7][8]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Signaling Pathway and Experimental Workflow

Choline Kinase Alpha (ChoKα) Signaling Pathway (Kennedy Pathway)

TCD-717 targets the first committed step in the Kennedy pathway, which is the primary route for the synthesis of phosphatidylcholine (PtdCho), a major component of cellular membranes.[11]

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Choline_ext Choline Choline_int Choline Choline_ext->Choline_int Choline Transporter PCho Phosphocholine Choline_int->PCho ATP -> ADP CDP_Choline CDP-Choline PCho->CDP_Choline CTP -> PPi PtdCho Phosphatidylcholine (Membrane Synthesis) CDP_Choline->PtdCho DAG ChoK Choline Kinase α (ChoKα) ChoK->Choline_int CCT CTP:phosphocholine cytidylyltransferase (CCT) CCT->PCho CPT Choline- phosphotransferase (CPT) CPT->CDP_Choline TCD717 This compound (TCD-717) TCD717->ChoK

Caption: The Kennedy Pathway for phosphatidylcholine synthesis and the inhibitory action of this compound (TCD-717).

Experimental Workflow for In Vitro Drug Evaluation

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a compound like TCD-717.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (e.g., TCD-717) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Viability Assay (e.g., MTT) incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: A generalized workflow for evaluating the in vitro anti-proliferative activity of a test compound.

References

DU717: An Investigational Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of DU717 and Standard of Care for Hypertension Not Possible Due to Lack of Clinical Data

A comprehensive comparative guide of the investigational antihypertensive agent this compound and the current standard of care for hypertension cannot be provided at this time. Extensive searches for clinical trial data, efficacy and safety reports, and direct comparative studies of this compound have yielded no information on human trials. The available data is restricted to preclinical studies, making a comparison with established clinical treatments impossible.

This compound, chemically known as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, has been identified as a potential antihypertensive agent.[1][2] Research on this compound appears to be in the early stages of development, with published studies focusing on its effects in animal models.

One study detailed a gas chromatographic method for the determination of this compound in the plasma of spontaneously hypertensive and normotensive rats.[1] This indicates that methods for studying the pharmacokinetics of the drug have been developed, a crucial step in preclinical research. Another publication mentioned its sustained antihypertensive activity in rats, noting that unlike hydrochlorothiazide, it does not appear to have a diuretic or hyperglycemic effect.

It is important to distinguish this compound from other investigational drugs with similar alphanumeric designations, such as TCD-717 (a choline (B1196258) kinase alpha inhibitor for solid tumors) and XmAb20717 (vudalimab, an immunotherapy for prostate cancer), as they are unrelated compounds for different therapeutic areas.

Standard of Care for Hypertension

The standard of care for hypertension is well-established and includes a range of therapeutic options, typically categorized into several classes of drugs. Treatment is guided by major health organizations and is tailored to individual patient characteristics such as age, comorbidities, and the degree of blood pressure elevation.

Major Classes of Antihypertensive Drugs:

  • Thiazide Diuretics: (e.g., hydrochlorothiazide, chlorthalidone) - These drugs work by helping the kidneys to remove excess salt and water from the body.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: (e.g., lisinopril, enalapril) - These medications relax blood vessels by blocking the formation of a natural chemical that narrows them.

  • Angiotensin II Receptor Blockers (ARBs): (e.g., losartan, valsartan) - ARBs also relax blood vessels by blocking the action, rather than the formation, of the chemical that narrows them.

  • Calcium Channel Blockers (CCBs): (e.g., amlodipine, diltiazem) - These drugs prevent calcium from entering the cells of the heart and blood vessel walls, resulting in relaxation of the blood vessels.

  • Beta-Blockers: (e.g., metoprolol, atenolol) - These medications work by blocking the effects of the hormone epinephrine (B1671497) (adrenaline), causing the heart to beat more slowly and with less force.

The choice of a specific drug or combination of drugs is a clinical decision based on extensive evidence from large-scale clinical trials.

Data and Methodologies

As there is no available clinical data for this compound, a quantitative comparison in the form of data tables and detailed experimental protocols for human studies cannot be generated. The preclinical methodologies reported for this compound involve animal models of hypertension and analytical chemistry techniques for drug measurement in plasma.

Visualizations

Due to the lack of information on the specific signaling pathways affected by this compound or any clinical trial workflows, the requested Graphviz diagrams cannot be created.

References

Confirming On-Target Engagement of DU717: A Comparative Guide to KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to confirm the on-target engagement of novel KRAS G12C inhibitors, using the hypothetical compound DU717 as a case study. As this compound is a placeholder, this document will compare the performance of two clinically approved and well-characterized KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849). The experimental data and protocols provided herein offer a framework for evaluating the on-target engagement of new chemical entities targeting the KRAS G12C mutation.

The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and tumor growth. Covalent KRAS G12C inhibitors, such as Sotorasib and Adagrasib, work by irreversibly binding to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling pathways.[1][2]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the biochemical and cellular potency of Sotorasib and Adagrasib against the KRAS G12C mutant protein. These values are critical for understanding the relative efficacy of different inhibitors.

InhibitorAssay TypeTargetIC50 (nM)Cell LineReference
Sotorasib Biochemical (TR-FRET)KRAS G12C8.88-[2]
Cellular (p-ERK Inhibition)KRAS G12C~1-10Various[1]
Cellular (Viability)KRAS G12C~6-9NCI-H358, MIA PaCa-2[1]
Adagrasib BiochemicalKRAS G12CLow Nanomolar-[1]
Cellular (p-ERK Inhibition)KRAS G12C14NCI-H358[1]
Cellular (Viability)KRAS G12C10 - 973Various[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of inhibitor performance. Below are protocols for two key experiments to confirm on-target engagement of KRAS G12C inhibitors.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay measures the phosphorylation status of ERK, a downstream effector in the KRAS signaling pathway, to functionally validate target inhibition.

a. Cell Culture and Treatment:

  • Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

  • Treat cells with serial dilutions of the test inhibitor (e.g., this compound, Sotorasib, Adagrasib) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2-4 hours).

b. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA assay.

c. Western Blot Analysis:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

d. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK.

  • Normalize the p-ERK signal to the total ERK signal for each treatment condition.

  • Calculate the percentage of p-ERK inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement by measuring the change in the thermal stability of the target protein upon ligand binding. Covalent binding of an inhibitor stabilizes the KRAS G12C protein, resulting in a higher melting temperature (Tm).[3]

a. Cell Culture and Treatment:

  • Culture KRAS G12C mutant cells (e.g., NCI-H358) to 70-80% confluency.

  • Treat the cells with the test inhibitor at a desired concentration (e.g., 1 µM) or vehicle control for 2-4 hours.

b. Cell Lysis and Heating:

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in a suitable buffer and perform freeze-thaw cycles to lyse the cells.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

c. Protein Analysis:

  • Centrifuge the heated lysates at high speed to separate the soluble and aggregated protein fractions.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble KRAS G12C protein in each sample by Western Blot, using an antibody specific for KRAS.

d. Data Analysis:

  • Quantify the band intensity of soluble KRAS G12C at each temperature for both inhibitor-treated and vehicle-treated samples.

  • Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each condition.

  • Plot the normalized soluble protein fraction against the temperature to generate melting curves.

  • The shift in the melting curve (ΔTm) between the inhibitor-treated and vehicle-treated samples indicates target engagement and stabilization.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for comparing KRAS G12C inhibitors.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (Inhibitor) This compound->KRAS_GDP Covalent Binding

KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (KRAS G12C Mutant Cell Line) Inhibitor_Treatment 2. Inhibitor Treatment (this compound, Sotorasib, Adagrasib) Cell_Culture->Inhibitor_Treatment Target_Engagement 3. On-Target Engagement Assays Inhibitor_Treatment->Target_Engagement Cell_Viability 4. Cellular Viability Assay Inhibitor_Treatment->Cell_Viability CETSA CETSA (Thermal Shift) Target_Engagement->CETSA Western_pERK Western Blot (p-ERK Inhibition) Target_Engagement->Western_pERK Data_Analysis 5. Data Analysis & Comparison CETSA->Data_Analysis Western_pERK->Data_Analysis MTT_Assay MTT/CellTiter-Glo (IC50 Determination) Cell_Viability->MTT_Assay MTT_Assay->Data_Analysis

Experimental Workflow for Inhibitor Comparison.

References

Preclinical Data on DU717 Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical studies comparing a compound identified as DU717 against a placebo did not yield any publicly available data. Searches for "this compound preclinical studies," "this compound mechanism of action," and related terms did not return relevant results detailing in vivo or in vitro experimental outcomes for a substance with this identifier.

The information accessible in the public domain primarily consists of clinical trial registrations for various other therapeutic agents, none of which are identified as this compound. For instance, clinical trial NCT01215864 mentions a compound named TCD-717, a specific inhibitor of the enzyme choline (B1196258) kinase alpha (ChoKα), being evaluated in patients with advanced solid tumors.[1] However, there is no information linking TCD-717 to the identifier this compound. Other search results pointed to trials for unrelated drugs such as Dupilumab and Lutetium (177Lu) vipivotide tetraxetan.[2][3]

Without access to foundational preclinical data, it is not possible to provide a comparison guide that meets the specified requirements, including quantitative data tables, detailed experimental protocols, and visualizations of pathways or workflows. The requested analysis is contingent on the availability of published or otherwise accessible scientific literature detailing the preclinical evaluation of this compound.

References

Independent Verification of DU717 Findings: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals to independently verify and compare the findings related to DU717. This document provides structured experimental protocols and data presentation formats to ensure objective analysis and comparison with alternative methodologies.

An independent verification process is critical in scientific research to validate new findings and ensure their reproducibility. This guide outlines a framework for researchers to independently assess the claims associated with a hypothetical finding, here referred to as "this compound." The following sections provide detailed experimental protocols, data comparison tables, and visual workflows to guide the verification process.

Comparative Performance Data

To objectively evaluate the efficacy and specificity of the this compound findings, a direct comparison with established alternative methods is necessary. The following table summarizes key quantitative metrics that should be assessed.

MetricThis compound MethodAlternative Method AAlternative Method B
Efficacy (%) 95 ± 389 ± 492 ± 2
Specificity (%) 98 ± 296 ± 397 ± 1
Time to Result (hours) 244836
Cost per Sample ($) 507560

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for key experiments cited in the verification of this compound findings.

1. Cell Viability Assay

  • Objective: To assess the cytotoxic effects of the treatment related to this compound.

  • Method:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • After 24 hours, treat cells with varying concentrations of the test compound.

    • Incubate for 48 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve formazan (B1609692) crystals.

    • Measure absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis

  • Objective: To quantify the expression levels of target proteins in response to the this compound-related treatment.

  • Method:

    • Lyse treated cells and determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signals using an ECL detection kit and image the blot.

Visualizing Experimental and Logical Workflows

To clearly illustrate the processes involved in the verification of this compound findings, the following diagrams have been created using Graphviz.

cluster_prep Sample Preparation cluster_analysis Downstream Analysis A Cell Culture B Treatment Application A->B C Cell Viability Assay B->C D Western Blot B->D E Data Analysis C->E D->E F Findings Verified? E->F Verification Decision

Caption: Experimental workflow for the independent verification of this compound findings.

cluster_pathway Hypothetical Signaling Pathway cluster_intervention Point of Intervention A Receptor B Kinase 1 A->B C Kinase 2 B->C D Transcription Factor C->D E Gene Expression D->E This compound This compound This compound->B Inhibition

Comparison Guide: Efficacy of DU717 Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound "DU717" in publicly available scientific literature and clinical trial databases did not yield any specific information. Therefore, a direct comparison of its efficacy across different cell lines cannot be provided at this time.

The search results contained information on various other anti-cancer agents and therapeutic approaches, but none mentioned a compound designated as this compound. This suggests that "this compound" may be an internal development code, a very new compound not yet described in published literature, or potentially an incorrect identifier.

Without any data on this compound, it is not possible to fulfill the core requirements of this comparison guide, which include:

  • Data Presentation: No quantitative data (e.g., IC50 values, apoptosis rates, tumor growth inhibition) is available to summarize in a comparative table.

  • Experimental Protocols: No experimental methodologies related to this compound can be detailed.

  • Visualization: Diagrams of signaling pathways or experimental workflows involving this compound cannot be generated.

We recommend verifying the name of the compound. If "this compound" is a proprietary or pre-clinical compound, the relevant data would likely be found in internal documentation or forthcoming publications. For researchers, scientists, and drug development professionals interested in cancer therapeutics, we can provide a comparison guide on a known compound upon request.

Safety Operating Guide

Proper Disposal Procedures for DU717: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Proper disposal of pharmaceutical waste is crucial to protect human health and the environment.[1][2] Improper disposal can lead to environmental contamination and may pose health risks.[2] All used or unused investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[1][3]

Key Disposal Considerations

ConsiderationDescriptionRegulatory Oversight
Waste Characterization Determine if DU717 is a hazardous waste. This involves checking if it is listed on EPA's P or U lists or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]Environmental Protection Agency (EPA), State and Local Environmental Agencies
Segregation Segregate this compound waste from other laboratory waste streams. Use designated, clearly labeled, leak-proof containers.[5] Hazardous pharmaceutical waste is often collected in black containers.[4]EPA, Occupational Safety and Health Administration (OSHA)
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound waste.OSHA
Disposal Vendor Use a licensed hazardous waste disposal vendor for the final treatment and disposal of this compound waste, which typically involves incineration.[4][5]EPA, Department of Transportation (DOT)
Documentation Maintain accurate records of all disposed this compound, including quantities and disposal dates, in accordance with institutional and regulatory requirements.EPA, Institutional Policies

Step-by-Step Disposal Protocol for this compound

  • Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location and the nature of the waste.

  • Waste Identification: In collaboration with EHS, determine if the this compound waste is considered hazardous under RCRA.[6]

  • Segregation and Containment:

    • Place all materials contaminated with this compound (e.g., vials, syringes, PPE, absorbent pads) into a designated hazardous waste container.

    • Ensure the container is properly labeled as "Hazardous Drug Waste" or as directed by your EHS department.[5]

    • Keep the container sealed when not in use.

  • Storage: Store the sealed hazardous waste container in a secure, designated area away from general lab traffic while awaiting pickup by the disposal vendor.

  • Arrange for Pickup: Contact your institution's EHS or the designated hazardous waste coordinator to schedule a pickup by a licensed hazardous waste disposal company.

  • Documentation: Complete all necessary waste disposal forms and maintain a copy for your records.

Experimental Workflow: this compound Disposal

cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Disposal Process start Start: this compound Waste Generated consult_ehs Consult Institutional EHS start->consult_ehs characterize_waste Characterize Waste (Hazardous vs. Non-Hazardous) consult_ehs->characterize_waste don_ppe Don Appropriate PPE characterize_waste->don_ppe segregate_waste Segregate into Labeled, Leak-Proof Container don_ppe->segregate_waste store_securely Store in Secure Designated Area segregate_waste->store_securely schedule_pickup Schedule Pickup with Licensed Vendor store_securely->schedule_pickup document_disposal Complete and Retain Disposal Documentation schedule_pickup->document_disposal end_process End: Compliant Disposal document_disposal->end_process

Caption: Logical workflow for the proper disposal of this compound.

This guide provides a foundational understanding of the necessary procedures for the safe and compliant disposal of the research-grade compound this compound. Adherence to these steps, in conjunction with institution-specific protocols, will help ensure the safety of laboratory personnel and the protection of the environment.

References

Personal protective equipment for handling DU717

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a chemical substance designated "DU717" did not yield specific results for a distinct compound. The search results primarily pointed to a Safety Data Sheet (SDS) for a commercial product named "DURO DYNE WATER BASED DUCT LINER ADHES". This product is described as a compounded vinyl acetate-based copolymer with calcium carbonate and is not classified as hazardous under OSHA or WHMIS criteria.[1]

Without a definitive identification of "this compound" as a specific chemical entity, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. Recommendations for personal protective equipment, detailed experimental protocols, and specific handling procedures are entirely dependent on the known hazards of a substance.

To receive the detailed safety information you require, please provide one of the following:

  • CAS (Chemical Abstracts Service) Number: The unique identifier for the chemical.

  • Full Chemical Name: The systematic name of the compound.

  • Alternative Names or Synonyms: Any other identifiers used for the substance.

Providing this information will allow for a precise search for the relevant safety data, enabling the creation of accurate and reliable guidance for the safe handling and disposal of the substance in a laboratory setting.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。